Product packaging for N-Isononylcyclohexylamine(Cat. No.:CAS No. 93963-89-4)

N-Isononylcyclohexylamine

Cat. No.: B15175798
CAS No.: 93963-89-4
M. Wt: 225.41 g/mol
InChI Key: ZLOIOBQMTBIYOT-UHFFFAOYSA-N
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Description

N-Isononylcyclohexylamine is a chemical compound of interest in specialized organic synthesis and materials science research. As a secondary amine featuring a cyclohexyl group and a branched isononyl chain, it serves as a versatile building block or intermediate for researchers developing novel chemical entities. This structure suggests potential utility in several areas. In polymer science, cyclohexylamine derivatives are investigated as precursors or stabilizers to enhance material properties . In pharmaceutical and agrochemical research, the cyclohexylamine moiety is a key scaffold found in various bioactive molecules, including some dipeptidyl peptidase-4 (DPP-4) inhibitors and other pharmaceutical candidates . Furthermore, amines with substantial hydrocarbon chains can be utilized in corrosion inhibition studies and the synthesis of specialty surfactants. The specific branched isononyl chain may impart unique steric and lipophilic characteristics, influencing the compound's reactivity, solubility, and interaction with other systems. Researchers value this amine for exploring structure-activity relationships and creating novel compounds with tailored functionalities. This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H31N B15175798 N-Isononylcyclohexylamine CAS No. 93963-89-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93963-89-4

Molecular Formula

C15H31N

Molecular Weight

225.41 g/mol

IUPAC Name

N-(7-methyloctyl)cyclohexanamine

InChI

InChI=1S/C15H31N/c1-14(2)10-6-3-4-9-13-16-15-11-7-5-8-12-15/h14-16H,3-13H2,1-2H3

InChI Key

ZLOIOBQMTBIYOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCNC1CCCCC1

Origin of Product

United States

Foundational & Exploratory

N-Isononylcyclohexylamine: A Technical Overview of Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Isononylcyclohexylamine is a secondary amine with the chemical formula C15H31N. Its structure consists of a cyclohexyl group and an isononyl group attached to a nitrogen atom. This technical guide provides an overview of its known chemical properties, synthesis, and safety information, with a focus on experimental methodologies.

Core Physicochemical Properties

Quantitative data for this compound is not extensively available in publicly accessible literature. The following table summarizes the available information.

PropertyValueSource
CAS Number 93963-89-4[1]
Molecular Formula C15H31N[1]
Molar Mass 225.41 g/mol [1]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not available. However, standard methodologies for characterizing liquid amines can be applied.

Determination of Boiling Point

The boiling point of a liquid amine can be determined using methods such as distillation under atmospheric or reduced pressure, as outlined in standard organic chemistry laboratory manuals. The observed boiling point would then be corrected to standard pressure.

Measurement of Density

The density of liquid amines can be accurately measured using a pycnometer or a digital density meter. The measurement should be performed at a controlled temperature, typically 20°C or 25°C.

Solubility Assessment

The solubility of this compound in various solvents (e.g., water, ethanol, acetone, and nonpolar organic solvents) can be determined by adding the amine to a known volume of the solvent at a specific temperature until saturation is reached. The concentration of the saturated solution can then be determined by analytical methods such as gas chromatography.

Synthesis of this compound

A general and common method for the synthesis of secondary amines like this compound is through reductive amination. This process involves the reaction of a primary amine (cyclohexylamine) with a ketone or aldehyde (a nonanone isomer) in the presence of a reducing agent.

G cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification Cyclohexylamine Cyclohexylamine Mixing Mixing in Reaction Solvent Cyclohexylamine->Mixing Nonanone Nonanone Isomer Nonanone->Mixing Addition Addition of Reducing Agent (e.g., NaBH4) Mixing->Addition Reaction Reaction (Formation of Imine Intermediate and subsequent reduction) Addition->Reaction Quenching Quenching of Excess Reducing Agent Reaction->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Purification by Distillation Evaporation->Distillation Product This compound (Final Product) Distillation->Product

Caption: General workflow for the synthesis of this compound via reductive amination.

Safety Information

For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling amines include working in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding contact with skin and eyes. Amines are typically basic and can be corrosive.

References

An In-depth Technical Guide to the Synthesis of N-Isononylcyclohexylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to N-Isononylcyclohexylamine, a secondary amine with potential applications in various fields of chemical research and development. The document details the core synthetic methodologies, presents quantitative data from analogous reactions, and provides detailed experimental protocols.

Introduction

This compound is a secondary amine characterized by a cyclohexyl group and an isononyl group attached to a nitrogen atom. While specific applications of this compound are not widely documented in public literature, its structural motifs are common in molecules of interest in medicinal chemistry and materials science. The synthesis of N-alkylated cyclohexylamines is a fundamental transformation in organic chemistry, and this guide explores the primary methods for achieving this synthesis.

Core Synthetic Methodologies

The synthesis of this compound can be primarily achieved through two well-established synthetic strategies:

  • Reductive Amination of Cyclohexanone with Isononylamine: This is often the most direct and efficient method. It involves the reaction of cyclohexanone with isononylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation.

  • N-Alkylation of Cyclohexylamine with an Isononyl Halide: This method involves the direct alkylation of cyclohexylamine with a suitable isononyl halide, such as isononyl bromide or iodide. This reaction typically proceeds via a nucleophilic substitution mechanism.

Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[1][2] The reaction proceeds in two main steps: the formation of an imine or enamine intermediate from the reaction of a carbonyl compound (cyclohexanone) and a primary amine (isononylamine), followed by the reduction of this intermediate.

The choice of reducing agent is critical to the success of the reaction. Mild reducing agents are preferred as they selectively reduce the imine in the presence of the starting ketone. Common reducing agents for this purpose include:

  • Sodium cyanoborohydride (NaBH₃CN)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Catalytic hydrogenation (e.g., H₂/Pd-C, H₂/PtO₂)

The reaction is typically carried out in a suitable solvent, such as methanol, ethanol, or dichloromethane, and can be performed as a one-pot reaction.

N-Alkylation

The N-alkylation of cyclohexylamine with an isononyl halide is another viable synthetic route. This reaction is a classic example of a nucleophilic substitution, where the nitrogen atom of cyclohexylamine acts as the nucleophile, attacking the electrophilic carbon of the isononyl halide.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to drive the equilibrium towards the product. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or cesium carbonate (Cs₂CO₃). The choice of solvent depends on the solubility of the reactants and can range from polar aprotic solvents like acetonitrile (ACN) and dimethylformamide (DMF) to alcohols.

Quantitative Data

The following tables summarize representative quantitative data for reactions analogous to the synthesis of this compound. This data is intended to provide an overview of the expected yields and reaction conditions for similar transformations.

Table 1: Reductive Amination of Cyclohexanone with Various Primary Amines

AmineReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
AnilinePd/C, H₂Toluene100579[3]
BenzylamineAu/TiO₂, H₂Toluene100372[3]
AmmoniaRh/SiO₂, H₂Cyclohexane100596.4[4]
AmmoniaRu@TAPB-DBDH, H₂Methanol12012>95[5]

Table 2: N-Alkylation of Amines with Various Alkyl Halides

AmineAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineBenzyl bromideNaHCO₃Water80196[6]
BenzylamineButyl bromideTriethylamineDMF20-2524~85[7]
MonoethanolamineNonyl bromideKOH/TBABWater85-903~70[8]
Primary AminesAlkyl bromidesAl₂O₃-OKAcetonitrile302-1280-95[9]

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound based on established methodologies for similar compounds.

Proposed Protocol 1: Reductive Amination of Cyclohexanone with Isononylamine

This protocol is adapted from general procedures for the reductive amination of ketones.

Materials:

  • Cyclohexanone

  • Isononylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of cyclohexanone (1.0 eq) in anhydrous dichloromethane, add isononylamine (1.0-1.2 eq) and glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford pure this compound.

Proposed Protocol 2: N-Alkylation of Cyclohexylamine with Isononyl Bromide

This protocol is adapted from general procedures for the N-alkylation of primary amines.

Materials:

  • Cyclohexylamine

  • Isononyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filter funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexylamine (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous acetonitrile.

  • Heat the suspension to reflux with vigorous stirring.

  • Add isononyl bromide (1.0-1.1 eq) dropwise to the refluxing mixture over a period of 30 minutes.

  • Maintain the reaction at reflux and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-48 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Reductive_Amination_Pathway Cyclohexanone Cyclohexanone Imine_Intermediate Imine Intermediate Cyclohexanone->Imine_Intermediate + Isononylamine - H₂O Isononylamine Isononylamine Isononylamine->Imine_Intermediate Product This compound Imine_Intermediate->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Imine_Intermediate Reduction N_Alkylation_Pathway Cyclohexylamine Cyclohexylamine Transition_State SN2 Transition State Cyclohexylamine->Transition_State Nucleophilic Attack Byproduct HBr Isononyl_Bromide Isononyl Bromide Isononyl_Bromide->Transition_State Product This compound Transition_State->Product - Br⁻ Base Base (e.g., K₂CO₃) Base->Byproduct Neutralization Experimental_Workflow_Purification Start Crude Reaction Mixture Quench Quenching / Work-up Start->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Phase (e.g., MgSO₄) Extraction->Drying Filtration Filtration Drying->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Purification Purification Concentration->Purification Column_Chromatography Column Chromatography Purification->Column_Chromatography Method 1 Distillation Vacuum Distillation Purification->Distillation Method 2 Final_Product Pure this compound Column_Chromatography->Final_Product Distillation->Final_Product

References

N-Isononylcyclohexylamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 93963-89-4

This technical guide provides a summary of the available information on N-Isononylcyclohexylamine. Due to a scarcity of published research specifically on this compound, this document leverages data from structurally related cyclohexylamine derivatives to infer potential properties and analytical methodologies. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this chemical entity.

Physicochemical Properties

PropertyCyclohexylamine DataInferred Properties for this compound
Molecular Formula C₆H₁₃NC₁₅H₃₁N
Molar Mass 99.17 g/mol 225.42 g/mol
Appearance Clear to yellowish liquid[1]Likely a colorless to yellow liquid
Odor Strong, fishy, amine odor[1]Expected to have a similar amine-like odor
Boiling Point 134.5 °C[1]Expected to be significantly higher due to the larger alkyl chain
Melting Point -17.7 °C[1]Expected to be higher
Density 0.8647 g/cm³[1]Likely to be similar, possibly slightly lower
Solubility in Water Miscible[1]Expected to have lower miscibility due to the hydrophobic isononyl group
Acidity (pKa) 10.64[1]Expected to have a similar basicity

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are not explicitly available. However, a general approach for the analysis of cyclohexylamine derivatives can be adapted. Gas chromatography (GC) is a common technique for the analysis of volatile amines.

General Gas Chromatography (GC) Protocol for Cyclohexylamine Derivatives

This protocol is a generalized procedure and would require optimization for this compound.

Objective: To detect and quantify this compound in a sample matrix.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for amine analysis (e.g., a base-deactivated column).

Reagents and Materials:

  • This compound standard (if available).

  • High-purity solvent (e.g., dichloromethane, methanol).

  • Anhydrous sodium sulfate.

  • Sample containing the analyte.

Procedure:

  • Sample Preparation:

    • For liquid samples, a direct injection may be possible if the concentration is appropriate and the matrix is simple.

    • For complex matrices, a liquid-liquid extraction is recommended.

      • Adjust the pH of the aqueous sample to basic conditions (pH > 10) to ensure the amine is in its free base form.

      • Extract the sample with a suitable organic solvent (e.g., dichloromethane).

      • Repeat the extraction process to ensure quantitative recovery.

      • Combine the organic extracts and dry over anhydrous sodium sulfate.

      • Concentrate the extract to a known volume.

  • GC Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample or standard into the GC inlet.

    • Inlet Temperature: Typically set around 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60-80 °C, hold for 1-2 minutes.

      • Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

      • Hold at the final temperature for 5-10 minutes.

    • Carrier Gas: Helium or nitrogen at a constant flow rate.

    • Detector Temperature: Typically set around 280-300 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Quantify the analyte by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Signaling Pathways and Mechanism of Action

There is no specific information available in the searched literature regarding the signaling pathways or the mechanism of action of this compound. Research on related arylcyclohexylamines, a different class of compounds, indicates interaction with various receptor systems in the central nervous system. However, it is crucial to note that this compound is an aliphatic cyclohexylamine, and its biological activity cannot be inferred from its aryl-substituted counterparts.

Visualizations

As no specific experimental workflows or signaling pathways for this compound were identified, a generalized experimental workflow for the analysis of a chemical compound is provided below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Solvent Evaporation Extraction->Concentration GC_Injection Gas Chromatography Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Flame Ionization Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: A generalized workflow for chemical analysis.

References

physical and chemical properties of N-Isononylcyclohexylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-Isononylcyclohexylamine belongs to the class of secondary amines, characterized by a nitrogen atom bonded to a cyclohexyl group and a nine-carbon branched alkyl group (isononyl). The presence of the nitrogen atom with its lone pair of electrons dictates much of its chemical reactivity, rendering it basic and nucleophilic. The long, branched alkyl chain, in contrast, contributes to its lipophilicity and influences its physical properties such as boiling point, viscosity, and solubility.

Physical Properties

The physical properties of this compound are largely dictated by its high molecular weight (225.41 g/mol ) and the balance between the polar amine group and the nonpolar hydrocarbon structure.[1] The following table summarizes the anticipated physical properties.

PropertyAnticipated Value/RangeComments
Molecular Formula C15H31NConfirmed.[1]
Molar Mass 225.41 g/mol Confirmed.[1]
CAS Number 93963-89-4Confirmed.[1]
Appearance Colorless to light yellow liquidTypical for long-chain alkylamines.
Odor Amine-like, potentially fishyCharacteristic of many aliphatic amines.
Boiling Point > 250 °C at 760 mmHgEstimated based on its high molecular weight. The boiling points of amines are higher than those of non-polar hydrocarbons with comparable molar masses.[2]
Melting Point < 0 °CExpected to be a liquid at room temperature due to the branched isononyl group, which disrupts crystal packing.
Flash Point > 100 °CAs a high-boiling point combustible liquid, a relatively high flash point is expected.
Density ~0.85 - 0.90 g/cm³ at 20°CTypical for long-chain alkylamines.
Solubility in Water Low to negligibleThe large, nonpolar hydrocarbon portion of the molecule is expected to dominate, leading to poor water solubility. Lower aliphatic amines are soluble in water, but solubility decreases with increasing molar mass.[2][3]
Solubility in Organic Solvents HighExpected to be readily soluble in nonpolar and moderately polar organic solvents like ethanol, ether, and hydrocarbons. Amines are generally soluble in organic solvents.[3]
Vapor Pressure Low at room temperatureConsistent with a high boiling point liquid.
Viscosity Moderate to HighThe long alkyl chain and potential for intermolecular interactions would suggest a higher viscosity than smaller amines.

Chemical Properties

The chemical behavior of this compound is centered around the reactivity of the secondary amine functional group.

PropertyDescription
Basicity As a secondary amine, the lone pair of electrons on the nitrogen atom can accept a proton, making it a weak base. It will react with acids to form the corresponding ammonium salts.
Reactivity with Acids Reacts exothermically with strong acids to form salts.
Oxidation Secondary amines can be oxidized to form various products, including hydroxylamines and nitrones.[4][5][6] The specific product depends on the oxidizing agent and reaction conditions.
Nucleophilicity The nitrogen atom is nucleophilic and can participate in a variety of organic reactions, such as alkylation, acylation, and condensation reactions.
Stability Generally stable under normal conditions. However, it may be sensitive to strong oxidizing agents.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical and chemical properties of this compound, based on internationally recognized standards.

Determination of Boiling Point (OECD 103)

Principle: This method determines the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure.[7][8][9][10]

Apparatus:

  • Ebulliometer or dynamic vapor pressure apparatus.

  • Calibrated temperature measuring device.

  • Pressure control and measurement system.

Procedure:

  • Place the substance in the measurement cell of the ebulliometer.

  • Reduce the pressure in the apparatus and then gradually increase it.

  • Record the temperature at which the liquid begins to boil at various pressures.

  • Plot the logarithm of the vapor pressure against the reciprocal of the absolute temperature.

  • Extrapolate the line to a pressure of 101.325 kPa to determine the normal boiling point.

Determination of Density (OECD 109)

Principle: The density is the mass per unit volume of a substance.[3][11][12][13] For liquids, a hydrometer, pycnometer, or oscillating densitometer can be used.

Apparatus:

  • Pycnometer of a known volume.

  • Analytical balance.

  • Constant temperature bath.

Procedure (Pycnometer Method):

  • Clean and dry the pycnometer and determine its mass.

  • Fill the pycnometer with the test substance, taking care to avoid air bubbles.

  • Place the filled pycnometer in a constant temperature bath (e.g., 20 °C) until thermal equilibrium is reached.

  • Adjust the volume of the liquid to the calibration mark.

  • Remove the pycnometer from the bath, wipe it dry, and determine its mass.

  • Calculate the density from the mass of the substance and the known volume of the pycnometer.

Determination of Water Solubility (OECD 105)

Principle: This method determines the saturation concentration of a substance in water at a given temperature.[14][15][16][17][18]

Apparatus:

  • Flasks with stoppers.

  • Shaking apparatus or magnetic stirrer.

  • Constant temperature bath.

  • Analytical method for determining the concentration of the substance in water (e.g., GC-MS, HPLC).

Procedure (Flask Method):

  • Add an excess amount of the test substance to a flask containing purified water.

  • Seal the flask and agitate it in a constant temperature bath for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • Allow the mixture to stand to separate the undissolved substance.

  • Take an aliquot of the clear aqueous phase.

  • Determine the concentration of the substance in the aliquot using a validated analytical method.

Determination of Flash Point (ASTM D3278)

Principle: This method determines the lowest temperature at which the vapors of a liquid will ignite when an ignition source is applied.[1][19][20][21][22]

Apparatus:

  • Small scale closed-cup flash point tester.

  • Calibrated thermometer.

  • Ignition source (gas flame or electric igniter).

Procedure:

  • Place a small, specified volume of the sample into the test cup.

  • Close the cup and heat the sample at a controlled rate.

  • At specified temperature intervals, apply the ignition source to the vapor space above the liquid.

  • The flash point is the lowest temperature at which a flash is observed.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

G cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Chemical Property Determination cluster_3 Data Analysis and Reporting a Obtain Sample of This compound b Preliminary Analysis (Purity, Appearance, Odor) a->b c Density (OECD 109) b->c Characterization Phase d Boiling Point (OECD 103) b->d Characterization Phase e Melting Point (OECD 102) b->e Characterization Phase f Flash Point (ASTM D3278) b->f Characterization Phase g Water Solubility (OECD 105) b->g Characterization Phase h Viscosity (OECD 114) b->h Characterization Phase i Vapor Pressure (OECD 104) b->i Characterization Phase j Basicity (pKa) Titration b->j Characterization Phase k Reactivity with Acids b->k Characterization Phase l Oxidative Stability b->l Characterization Phase m Compile Data into Structured Tables c->m d->m e->m f->m g->m h->m i->m j->m k->m l->m n Generate Technical Report m->n

Caption: Workflow for the physical and chemical characterization of this compound.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information to suggest that this compound is involved in specific biological signaling pathways or possesses significant pharmacological activity. Its primary applications are anticipated to be in industrial chemistry, such as a corrosion inhibitor, a catalyst, or an intermediate in chemical synthesis. Should this compound be considered for applications with biological contact, extensive toxicological and pharmacological studies would be required.

Conclusion

This compound is a secondary amine with predictable physical and chemical properties based on its structure. This guide provides a framework for its characterization, including anticipated properties and detailed, standardized experimental protocols. The provided workflow and methodologies will enable researchers and scientists to systematically evaluate this compound for their specific applications. Empirical determination of these properties is crucial for its safe handling, use, and for any potential regulatory submissions.

References

Commercial Availability of N-Isononylcyclohexylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key characteristics of N-Isononylcyclohexylamine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Commercial Availability

This compound (CAS No. 93963-89-4) is a specialized chemical and its commercial availability is limited. Direct listings from major chemical suppliers are scarce, indicating that it is likely produced on a smaller scale or on demand.

One identified potential supplier is:

  • BIOZOL Diagnostica Vertrieb GmbH: This German-based supplier lists this compound in their product catalog, suggesting availability in Europe.

Table 1: Summary of Commercial Availability

SupplierLocationAvailabilityPurity LevelsAvailable QuantitiesPrice
BIOZOL Diagnostica Vertrieb GmbHEching, GermanyListed in product catalog; likely available upon request.Not specifiedNot specifiedInquiry required

Data presented is based on publicly available information and may require direct inquiry for confirmation.

Due to the limited number of readily identifiable suppliers, researchers interested in procuring this compound are advised to contact chemical synthesis companies that offer custom synthesis services.

Physicochemical Properties

A specific Technical Data Sheet (TDS) or Safety Data Sheet (SDS) for this compound was not publicly available at the time of this report. However, the properties of the closely related and more common compound, Cyclohexylamine, are provided below for reference. It is important to note that the properties of this compound, with the addition of the isononyl group, will differ, particularly in terms of boiling point, density, and solubility.

Table 2: Physicochemical Properties of Cyclohexylamine (Reference)

PropertyValue
Molecular Formula C₆H₁₃N
Molecular Weight 99.17 g/mol
Appearance Colorless to yellow liquid
Odor Strong, fishy, amine-like
Boiling Point 134.5 °C at 760 mmHg
Melting Point -17.7 °C
Density 0.8647 g/cm³ at 25 °C
Solubility in Water Miscible
Vapor Pressure 11.2 mmHg at 25 °C

Note: This data is for Cyclohexylamine and should be used as a general reference only.

Synthesis of this compound

Proposed Synthesis Pathway: Reductive Amination

The synthesis involves two main steps that can often be performed in a single pot ("one-pot synthesis"):

  • Imine Formation: Cyclohexanone reacts with isononylamine to form an intermediate imine (a Schiff base). This is a condensation reaction where a molecule of water is eliminated.

  • Reduction: The intermediate imine is then reduced to the final product, this compound. This reduction can be achieved using various reducing agents.

Cyclohexanone Cyclohexanone Imine Intermediate Imine (Schiff Base) Cyclohexanone->Imine + Isononylamine Isononylamine Isononylamine Water H₂O Imine->Water - H₂O NIsononylcyclohexylamine This compound Imine->NIsononylcyclohexylamine + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH₄)

Proposed synthesis pathway for this compound.
Detailed Experimental Protocol (Proposed)

This protocol is a general procedure based on standard reductive amination methods. Optimization of reaction conditions (temperature, time, solvent, and choice of reducing agent) may be necessary to achieve high yields and purity.

Materials:

  • Cyclohexanone

  • Isononylamine

  • Sodium borohydride (NaBH₄) or another suitable reducing agent (e.g., sodium triacetoxyborohydride)

  • Methanol (or another suitable solvent like dichloromethane or 1,2-dichloroethane)

  • Glacial acetic acid (optional, as a catalyst for imine formation)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diatomaceous earth (e.g., Celite®) for filtration

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, dropping funnel, etc.)

  • Equipment for purification (rotary evaporator, column chromatography setup)

Procedure:

  • Imine Formation:

    • To a solution of cyclohexanone (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer, add isononylamine (1.0-1.2 equivalents).

    • If desired, a catalytic amount of glacial acetic acid (0.1 equivalents) can be added to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting materials and the formation of the imine intermediate.

  • Reduction:

    • Cool the reaction mixture in an ice bath to 0 °C.

    • Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step; ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours or until the reaction is complete as indicated by TLC or GC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic extracts and wash them with brine (saturated aqueous NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent, washing the filter cake with a small amount of the extraction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Supply Chain and Logistics

The supply chain for a specialized chemical like this compound typically involves several stages, from the procurement of raw materials to the delivery to the end-user in a research or development laboratory.

cluster_0 Raw Material Suppliers cluster_1 Manufacturing cluster_2 Distribution cluster_3 End User Raw_Cyclohexanone Cyclohexanone Supplier Manufacturer Chemical Manufacturer (e.g., Custom Synthesis Lab) Raw_Cyclohexanone->Manufacturer Raw_Isononylamine Isononylamine Supplier Raw_Isononylamine->Manufacturer Distributor Specialty Chemical Distributor (e.g., BIOZOL) Manufacturer->Distributor End_User Research & Development Lab Distributor->End_User

Typical supply chain for this compound.

Disclaimer: The information provided in this technical guide is based on publicly available data and established chemical principles. The experimental protocol is a proposed method and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All chemical handling should be performed with appropriate safety precautions.

Navigating the Safety Landscape of N-Isononylcyclohexylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Isononylcyclohexylamine is an organic compound belonging to the family of alkylcyclohexylamines. These compounds are utilized in various industrial applications, including as corrosion inhibitors, catalysts, and intermediates in the synthesis of pharmaceuticals and agrochemicals. Due to their chemical nature, alkylcyclohexylamines often exhibit corrosive and irritant properties, necessitating stringent safety protocols for handling and use. This technical guide provides a comprehensive overview of the anticipated safety and handling requirements for this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Toxicological Data

Quantitative data for this compound is not available. The following tables are structured to present the necessary data that should be obtained from a substance-specific SDS.

Table 1: Physical and Chemical Properties of this compound
PropertyValue
Molecular Formula C15H31N
Molecular Weight 225.42 g/mol
Appearance Data not available
Odor Data not available
Boiling Point Data not available
Melting Point Data not available
Flash Point Data not available
Autoignition Temperature Data not available
Vapor Pressure Data not available
Solubility in Water Data not available
pH Data not available
Table 2: Toxicological Data for this compound
EndpointValueSpeciesRoute
Acute Oral Toxicity (LD50) Data not availableRatOral
Acute Dermal Toxicity (LD50) Data not availableRabbitDermal
Acute Inhalation Toxicity (LC50) Data not availableRatInhalation
Skin Corrosion/Irritation Data not availableRabbitDermal
Serious Eye Damage/Irritation Data not availableRabbitOcular
Carcinogenicity Data not available--
Mutagenicity Data not available--
Reproductive Toxicity Data not available--

Experimental Protocols

Detailed experimental protocols for toxicological and safety testing of this compound are not publicly available. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such assessments.

OECD Guideline for Testing of Chemicals, Section 402: Acute Dermal Toxicity

This guideline provides a method for assessing the acute toxic effects of a substance when applied to the skin.

  • Animal Model: Healthy young adult albino rabbits are typically used.

  • Preparation: The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

  • Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area. The application site is then covered with a porous gauze dressing and non-irritating tape.

  • Dosage: A limit test at a dose of 2000 mg/kg body weight is usually performed. If toxicity is observed, a range of dose levels is used to determine the LD50.

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality. Body weight is recorded weekly.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Safety and Handling

Given the general properties of alkylcyclohexylamines, this compound should be handled as a potentially corrosive and flammable substance.

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when working with this compound.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron should be worn.[1] For tasks with a high risk of splashing, chemical-resistant coveralls are recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges should be used.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors or mists. Use only with adequate ventilation. Keep away from heat, sparks, and open flames.[3] Ground all equipment to prevent static discharge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Specific Hazards: The compound may be combustible and can form explosive mixtures with air.[8] Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Spill and Leak Procedures
  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

  • Large Spills: Evacuate the area. Prevent entry into waterways, sewers, basements, or confined areas. Dike the spilled material, if possible.

Visualized Workflows

Chemical Handling Workflow

A Risk Assessment B Identify Hazards A->B C Review SDS B->C D Select Appropriate PPE C->D E Engineering Controls (Fume Hood) C->E F Handling Procedure D->F E->F G Waste Disposal F->G H Decontamination F->H

Caption: General workflow for safe chemical handling.

Emergency Response for Chemical Exposure

A Chemical Exposure Occurs B Remove from Exposure Source A->B C Administer First Aid B->C D Decontaminate (Shower/Eyewash) C->D E Seek Medical Attention D->E F Report Incident E->F G Review and Revise Safety Procedures F->G

Caption: Emergency response workflow for chemical exposure.

References

Methodological & Application

Application Notes and Protocols: N-Isononylcyclohexylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scholarly and commercial literature readily available contains limited specific data on N-Isononylcyclohexylamine. The following application notes and protocols are based on established principles of organic synthesis for structurally similar long-chain N-alkyl cyclohexylamines. The experimental details provided are representative and may require optimization for specific laboratory conditions and isononyl isomer structures.

Introduction

This compound is a secondary amine characterized by a cyclohexyl ring and a nine-carbon branched alkyl (isononyl) group attached to the nitrogen atom. The isononyl group, typically derived from the trimerization of propene, results in a complex mixture of branched isomers. This structural feature imparts significant steric bulk and hydrophobicity, suggesting potential applications as a specialty chemical in various fields of organic synthesis and material science. Its utility may lie in roles such as a sterically hindered base, a catalyst, a corrosion inhibitor, or as a synthetic intermediate for more complex molecules.

Synthetic Routes

The synthesis of this compound can be approached through two primary and well-established methods for N-alkylation of amines: reductive amination and direct N-alkylation.

Reductive Amination of Cyclohexanone with Isononylamine

This is often the preferred method for preparing secondary amines from ketones. It involves the reaction of cyclohexanone with isononylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine.

Workflow for Reductive Amination:

cluster_reactants Reactants cluster_process Process cluster_product Product Cyclohexanone Cyclohexanone Reaction Imine Formation (Acid Catalyst, Water Removal) Cyclohexanone->Reaction Isononylamine Isononylamine Isononylamine->Reaction Reduction In situ Reduction (e.g., NaBH(OAc)3, H2/Pd-C) Reaction->Reduction Intermediate Imine Product This compound Reduction->Product

Caption: Reductive amination pathway for this compound synthesis.

N-Alkylation of Cyclohexylamine with an Isononyl Halide

This classical method involves the direct alkylation of cyclohexylamine with an isononyl halide (e.g., bromide or chloride) or a sulfonate ester (e.g., tosylate or mesylate) in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Workflow for N-Alkylation:

cluster_reactants Reactants cluster_process Process cluster_product Product & Byproduct Cyclohexylamine Cyclohexylamine SN2_Reaction SN2 Reaction (Solvent, Heat) Cyclohexylamine->SN2_Reaction Isononyl_Halide Isononyl Halide (or Sulfonate) Isononyl_Halide->SN2_Reaction Base Base (e.g., K2CO3, Et3N) Base->SN2_Reaction Product This compound SN2_Reaction->Product Byproduct Base-HX Salt SN2_Reaction->Byproduct cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product cluster_applications Potential Applications Reductive_Amination Reductive Amination Purification Distillation / Chromatography Reductive_Amination->Purification N_Alkylation N-Alkylation N_Alkylation->Purification Product Pure this compound Purification->Product App1 Sterically Hindered Base Product->App1 App2 Corrosion Inhibitor Product->App2 App3 Phase Transfer Catalyst Product->App3 App4 Precursor for Agrochemicals/ Pharmaceuticals Product->App4

The Role of N-Isononylcyclohexylamine in Polymer Chemistry: An Overview of Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for direct applications of N-Isononylcyclohexylamine in polymer chemistry has yielded limited specific information. However, by examining the functionalities of analogous compounds, specifically other N-substituted cyclohexylamine derivatives and long-chain alkylamines, we can infer potential roles and applications for this molecule in the field. This document outlines these potential applications, drawing parallels from related compounds and providing a foundational understanding for researchers and scientists.

Inferred Applications in Polymer Chemistry

Based on the known functions of similar chemical structures, this compound could potentially be utilized in several areas of polymer chemistry, including as a catalyst, a monomer, and a polymer additive.

Catalyst in Polymerization Reactions

Tertiary amines are widely recognized for their catalytic activity in various polymerization reactions. For instance, N,N-dimethylcyclohexylamine is noted for its role as a high-efficiency catalyst in the coatings industry, where it accelerates the polymerization of acrylic monomers and promotes cross-linking in polyurethane coatings.[1] The tertiary amine group in this compound could similarly catalyze urethane formation (polyurethanes) and epoxy resin curing. The bulky isononyl and cyclohexyl groups might influence the catalytic activity and selectivity compared to smaller amines.

Monomer for Novel Polymer Architectures

While no direct evidence of this compound being used as a monomer was found, the presence of the secondary amine allows for potential incorporation into polymer backbones. Amines are versatile synthetic handles that can act as bases, acids, and nucleophiles.[2] Functional monomers containing amine groups are crucial for creating polymers with specific properties, such as thermo-responsiveness.[3] this compound could potentially be functionalized with a polymerizable group (e.g., vinyl, acrylate) to be used as a monomer. The resulting polymer would possess a bulky, hydrophobic side chain, which could impart unique solubility, thermal, and mechanical properties.

Polymer Additive and Modifier

The long, non-polar isononyl group suggests that this compound could function as a plasticizer or a dispersing agent in polymer formulations. The cyclohexylamine moiety could provide compatibility with a range of polymer matrices. Such additives are crucial for modifying the physical properties of polymers, including flexibility, processability, and impact resistance.

Experimental Protocols: A Generalized Approach

Given the lack of specific experimental data for this compound, the following represents a generalized protocol for evaluating its potential as a catalyst in polyurethane formation, based on common industry practices.

Protocol: Evaluation of this compound as a Catalyst in Polyurethane Foam Formation

1. Materials:

  • Polyol (e.g., polypropylene glycol)
  • Diisocyanate (e.g., toluene diisocyanate - TDI or methylene diphenyl diisocyanate - MDI)
  • Blowing agent (e.g., water, pentane)
  • Surfactant (silicone-based)
  • Catalyst: this compound (experimental) and a standard tertiary amine catalyst (control, e.g., triethylenediamine)

2. Procedure:

  • In a reaction vessel, thoroughly mix the polyol, surfactant, blowing agent, and a predetermined amount of this compound.
  • Add the diisocyanate to the mixture and stir vigorously at high speed.
  • Simultaneously, start a timer and record the following reaction profile parameters:
  • Cream time: The time at which the mixture begins to rise and change color.
  • Gel time (or string time): The time at which the mixture starts to form sticky strings when touched with a spatula.
  • Tack-free time: The time at which the surface of the foam is no longer tacky.
  • Rise time: The time at which the foam reaches its maximum height.
  • Repeat the experiment with the standard catalyst for comparison.

3. Data Analysis:

  • Compare the reaction profile times for this compound and the control catalyst.
  • Analyze the physical properties of the resulting foam, such as density, cell structure, and compressive strength.

Quantitative Data Comparison (Hypothetical)

The following table presents a hypothetical comparison of reaction times for this compound versus a standard catalyst, illustrating the type of data that would be collected in the protocol described above.

CatalystCream Time (s)Gel Time (s)Tack-Free Time (s)Rise Time (s)
Standard Catalyst (e.g., DABCO)104590120
This compound1560110150

Note: This data is hypothetical and for illustrative purposes only.

Logical Workflow for Evaluation

The process of evaluating a novel compound like this compound in polymer chemistry follows a logical progression from initial screening to detailed characterization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Optimization A Hypothesize Potential Applications (Catalyst, Monomer, Additive) B Perform Small-Scale Screening Experiments A->B C Quantitative Comparison with Standard Materials B->C Promising Results D Characterize Resulting Polymer Properties (Mechanical, Thermal, etc.) C->D E Vary Concentration and Reaction Conditions D->E Detailed Analysis F Assess Impact on Final Product E->F

Logical workflow for evaluating a new chemical in polymer applications.

Conclusion

While direct applications of this compound in polymer chemistry are not well-documented, its chemical structure suggests several potential uses, primarily as a catalyst, a functional monomer, or a polymer additive. Further research and experimental validation are necessary to determine its efficacy and specific benefits in these roles. The provided generalized protocol and workflow offer a starting point for researchers interested in exploring the potential of this and other novel amines in polymer science.

References

Application Notes and Protocols for the Analytical Detection of N-Isononylcyclohexylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of N-Isononylcyclohexylamine in various sample matrices. The methodologies described are based on established analytical techniques for similar compounds and serve as a comprehensive guide for method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application Note:

Gas Chromatography-Mass Spectrometry is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds like this compound. Due to the amine functional group, derivatization may be employed to improve chromatographic peak shape and thermal stability. This method is suitable for the determination of this compound in complex matrices such as industrial process samples and raw materials.

Experimental Protocol:

a) Sample Preparation: Liquid-Liquid Extraction

  • To 10 mL of an aqueous sample, add 1 mL of 10 M Sodium Hydroxide to raise the pH above 10.

  • Add 5 mL of a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean vial.

  • Repeat the extraction with a fresh 5 mL of organic solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

b) Derivatization (Optional, for improved peak shape)

  • To the 1 mL concentrated extract, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

c) GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 25°C/min to 300°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Quantitative Data Summary (Example for a related N-alkylated amine):

ParameterValue
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LoD)0.5 ng/mL
Limit of Quantification (LoQ)1.5 ng/mL
Recovery92 - 105%
Precision (%RSD)< 5%

Note: The data presented in this table is for a structurally related compound and should be used as a guideline. Actual values for this compound must be determined experimentally through method validation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample pH_Adjust Adjust pH > 10 Sample->pH_Adjust LLE Liquid-Liquid Extraction pH_Adjust->LLE Dry_Concentrate Dry and Concentrate LLE->Dry_Concentrate Derivatization Derivatization (Optional) Dry_Concentrate->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Qualitative Qualitative Analysis (Library Search) Quantitative Quantitative Analysis (Calibration Curve) Data_Acquisition->Qualitative Data_Acquisition->Quantitative

GC-MS Experimental Workflow

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method

Application Note:

High-Performance Liquid Chromatography coupled with Mass Spectrometry is a powerful technique for the analysis of less volatile and thermally labile compounds. For this compound, a reverse-phase HPLC method with an acidic mobile phase is suitable to ensure good peak shape by protonating the amine. This method offers high selectivity and sensitivity and is applicable to a wide range of sample matrices, including pharmaceutical formulations and biological fluids.

Experimental Protocol:

a) Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 10 mL of the sample onto the cartridge.

  • Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analyte with 5 mL of methanol containing 0.1% formic acid.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

b) HPLC-MS Instrumentation and Conditions:

  • HPLC System: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: Hold at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 40 psi.

  • Acquisition Mode: Full Scan (m/z 100-600) for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis.

Quantitative Data Summary (Example for a related N-alkylated amine):

ParameterValue
Linearity Range0.5 - 250 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LoD)0.1 ng/mL
Limit of Quantification (LoQ)0.5 ng/mL
Recovery95 - 108%
Precision (%RSD)< 4%

Note: The data presented in this table is for a structurally related compound and should be used as a guideline. Actual values for this compound must be determined experimentally through method validation.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Liquid Sample SPE_Load Sample Loading Sample->SPE_Load SPE_Condition SPE Cartridge Conditioning SPE_Condition->SPE_Load SPE_Wash Washing SPE_Load->SPE_Wash SPE_Elute Elution SPE_Wash->SPE_Elute Evap_Recon Evaporation & Reconstitution SPE_Elute->Evap_Recon Injection HPLC Injection Evap_Recon->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection Mass Detection (MRM) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Qualitative Qualitative Analysis (MS Spectra) Quantitative Quantitative Analysis (Calibration Curve) Data_Acquisition->Qualitative Data_Acquisition->Quantitative

HPLC-MS Experimental Workflow

Thin-Layer Chromatography (TLC) Method

Application Note:

Thin-Layer Chromatography is a cost-effective and rapid screening technique that can be used for the semi-quantitative detection of this compound. Derivatization with a visualizing agent is necessary for detection. This method is particularly useful for preliminary analysis and for monitoring the progress of chemical reactions.

Experimental Protocol:

a) Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to an approximate concentration of 1 mg/mL.

b) TLC Development:

  • TLC Plate: Silica gel 60 F254.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 80:20 v/v) with 1% triethylamine to reduce peak tailing. The optimal ratio should be determined experimentally.

  • Application: Spot 1-5 µL of the sample solution onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to travel up the plate.

  • Drying: Remove the plate and dry it completely.

c) Visualization:

  • Examine the plate under UV light (254 nm) if the compound is UV active.

  • Spray the plate with a 0.2% ninhydrin solution in ethanol.

  • Heat the plate at 110°C for 5-10 minutes. Primary and secondary amines will appear as colored spots (typically purple or yellow).

  • Alternatively, expose the plate to iodine vapor in a sealed chamber.

d) Analysis:

  • Calculate the Retention Factor (Rf) value for the spot corresponding to this compound and compare it to a standard.

  • The intensity of the spot can be used for semi-quantitative estimation.

TLC_Workflow cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_detection Detection Sample_Prep Dissolve Sample in Solvent Spotting Spot Sample on TLC Plate Sample_Prep->Spotting Development Develop Plate in Chamber Spotting->Development Drying Dry the Plate Development->Drying Visualization Visualize with UV Light or Staining Agent Drying->Visualization Analysis Calculate Rf Value Visualization->Analysis

TLC Experimental Workflow

Application Notes and Protocols for the Purification of N-Isononylcyclohexylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of N-Isononylcyclohexylamine, a secondary amine, from a crude reaction mixture. The protocol outlines methods for extraction and column chromatography, followed by purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a secondary amine whose purity is crucial for its intended application in research and development. Crude synthetic mixtures can contain various impurities, including unreacted starting materials (e.g., cyclohexylamine and isononyl halides or carbonyls), byproducts (e.g., tertiary amines from over-alkylation), and residual solvents. This protocol details a robust purification strategy employing acid-base extraction followed by column chromatography for the isolation of high-purity this compound.

Purification Strategy Overview

The purification strategy is a two-step process designed to first remove non-basic and highly basic impurities through liquid-liquid extraction, followed by fine purification using column chromatography to separate the target compound from structurally similar impurities.

Purification_Workflow cluster_purification Purification Protocol cluster_analysis Purity Analysis crude_mixture Crude this compound Mixture dissolution Dissolve in Organic Solvent crude_mixture->dissolution acid_extraction Acidic Water Extraction (1M HCl) dissolution->acid_extraction separation1 Separate Layers acid_extraction->separation1 organic_layer1 Organic Layer (Neutral/Acidic Impurities) separation1->organic_layer1 Discard aqueous_layer1 Aqueous Layer (Protonated Amines) separation1->aqueous_layer1 basification Basify Aqueous Layer (e.g., 2M NaOH) to pH > 10 aqueous_layer1->basification amine_extraction Extract with Organic Solvent basification->amine_extraction separation2 Separate Layers amine_extraction->separation2 aqueous_layer2 Aqueous Layer (Salts) separation2->aqueous_layer2 Discard organic_layer2 Organic Layer (Purified Amines) separation2->organic_layer2 drying Dry Organic Layer (e.g., Na2SO4) organic_layer2->drying concentration Concentrate in vacuo drying->concentration column_chromatography Column Chromatography concentration->column_chromatography pure_product Pure this compound column_chromatography->pure_product gcms_analysis GC-MS Analysis pure_product->gcms_analysis

Caption: Workflow for the purification and analysis of this compound.

Experimental Protocols

3.1. Acid-Base Extraction

This technique separates basic amines from neutral and acidic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable water-immiscible organic solvent)

  • 1 M Hydrochloric Acid (HCl)

  • 2 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • pH paper or pH meter

Procedure:

  • Dissolve the crude this compound in diethyl ether (approx. 10 volumes).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently to release pressure.

  • Allow the layers to separate. The protonated amine will be in the aqueous (bottom) layer.

  • Drain the aqueous layer into a clean flask.

  • Extract the organic layer two more times with 1 M HCl, combining all aqueous extracts.

  • The organic layer, containing neutral and acidic impurities, can be discarded.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 2 M NaOH while stirring until the pH is greater than 10. The free amine will precipitate or form an oily layer.

  • Extract the basified aqueous solution three times with fresh diethyl ether.

  • Combine the organic extracts and wash with brine to remove residual water and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, then filter to remove the drying agent.

  • Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the partially purified this compound.

3.2. Column Chromatography

This step separates the target secondary amine from other closely related amine impurities. Due to the basic nature of amines, which can lead to poor separation on standard silica gel, an amine-functionalized silica or the addition of a competing amine to the mobile phase is recommended.[1]

Materials:

  • Partially purified this compound

  • Silica gel (standard or amine-functionalized)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (if using standard silica gel)

  • Chromatography column

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the starting mobile phase (e.g., 99:1 Hexane:Ethyl Acetate with 0.1% Triethylamine).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the partially purified amine in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the starting mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate (gradient elution).

  • Fraction Collection: Collect fractions in separate tubes.

  • TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method for assessing the purity of the final product and identifying any remaining impurities.

4.1. GC-MS Protocol

Instrumentation and Parameters:

Parameter Value
Gas Chromatograph
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Inlet Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial Temp: 100 °C, hold for 2 min
Ramp: 15 °C/min to 280 °C
Final Temp: 280 °C, hold for 5 min
Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Ion Source Temp 230 °C
Quadrupole Temp 150 °C

| Mass Range | 40-500 amu |

Sample Preparation:

  • Prepare a 1 mg/mL solution of the purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Inject 1 µL of the sample into the GC-MS.

Data Analysis:

  • The purity is determined by the percentage area of the main peak in the total ion chromatogram (TIC).

  • The mass spectrum of the main peak should be consistent with the molecular weight of this compound (225.42 g/mol ).

Expected Results

The described purification protocol is expected to yield this compound with a purity exceeding 98%, as determined by GC-MS. The table below summarizes the expected outcomes at each stage.

Purification StepExpected PurityPrimary Impurities Removed
Crude ProductVariableStarting materials, byproducts, solvent
After Acid-Base Extraction>90%Neutral and acidic compounds
After Column Chromatography>98%Structurally similar amines (e.g., tertiary amines)

Troubleshooting

ProblemPossible CauseSolution
Poor separation during extraction (emulsion formation) High concentration of amine or salts.Add brine to the separatory funnel to break the emulsion.
Tailing of spots on TLC or peaks in chromatography Interaction of the basic amine with acidic silica gel.Add a small amount of triethylamine (0.1-1%) to the mobile phase.[1] Alternatively, use amine-functionalized silica gel.[1]
Low recovery from column chromatography Amine is irreversibly adsorbed onto the silica.Use a less polar solvent system or add triethylamine to the eluent.

References

Application Notes and Protocols for N-Isononylcyclohexylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isononylcyclohexylamine is a secondary amine with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of specific literature on this compound, this document provides a generalized overview of its probable synthesis, reaction mechanisms, and potential applications based on analogous N-alkylcyclohexylamines. The protocols and data presented herein are extrapolated from established chemical principles and related compounds.

Introduction

N-alkylcyclohexylamines are a class of organic compounds that feature a cyclohexyl ring and an alkyl chain attached to a nitrogen atom. These structures are of interest in medicinal chemistry and materials science due to their lipophilic nature and basicity. This compound, with its branched nine-carbon alkyl chain, presents a unique lipophilic profile that may be explored for various applications. This document outlines a plausible synthetic route, a generalized reaction mechanism, and potential areas of application for this compound.

Synthesis of this compound

The most probable and industrially scalable method for the synthesis of this compound is through the reductive amination of cyclohexanone with isononylamine . This one-pot reaction involves the formation of an imine intermediate, which is subsequently reduced to the final secondary amine.

Reaction Scheme:

Key Reagents and Catalysts
Reagent/CatalystFunctionNotes
Cyclohexanone Carbonyl substrateReadily available starting material.
Isononylamine Primary amineA branched primary amine (e.g., 7-methyloctan-1-amine) that provides the isononyl group.[1][2]
Reducing Agent Reduces the imine intermediateCommon agents include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), or catalytic hydrogenation (H2/Catalyst).[3]
Catalyst Facilitates the reactionFor catalytic hydrogenation, common catalysts include Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel.[4][5] For reactions with borohydride reagents, a mild acid catalyst is often used.
Solvent Reaction mediumMethanol, ethanol, or dichloromethane are commonly used.

Proposed Reaction Mechanism: Reductive Amination

The reductive amination process generally proceeds through two main steps:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (isononylamine) on the carbonyl carbon of cyclohexanone. This is typically catalyzed by a mild acid. A series of proton transfers leads to the formation of a carbinolamine intermediate, which then dehydrates to form an iminium ion. Deprotonation of the iminium ion yields the neutral imine.[6][7]

  • Reduction: The imine intermediate is then reduced to the secondary amine.

    • With hydride reagents (e.g., NaBH3CN): The hydride attacks the electrophilic carbon of the imine, breaking the C=N double bond and forming the C-H bond. Subsequent protonation of the nitrogen atom yields the final this compound.[7][8]

    • With catalytic hydrogenation: The imine is adsorbed onto the surface of the metal catalyst, and hydrogen is added across the C=N double bond.[4]

Below is a Graphviz diagram illustrating the proposed reaction mechanism.

Reductive_Amination cluster_synthesis Synthesis of this compound Cyclohexanone Cyclohexanone Carbinolamine Carbinolamine Intermediate Cyclohexanone->Carbinolamine + Isononylamine (Nucleophilic Attack) Isononylamine Isononylamine Isononylamine->Carbinolamine Imine Imine Intermediate Carbinolamine->Imine - H2O (Dehydration) Product This compound Imine->Product + [H] (Reduction)

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol (Generalized)

This protocol is a general guideline for the synthesis of this compound via reductive amination with sodium cyanoborohydride. Note: This procedure should be performed by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment.

Materials
  • Cyclohexanone

  • Isononylamine

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol (anhydrous)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure
  • To a round-bottom flask containing a magnetic stir bar, add cyclohexanone (1.0 eq) and isononylamine (1.1 eq).

  • Dissolve the reactants in anhydrous methanol (5-10 mL per gram of cyclohexanone).

  • Add a few drops of glacial acetic acid to catalyze the imine formation (adjusting the pH to around 5-6).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a separate container, carefully dissolve sodium cyanoborohydride (1.5 eq) in a small amount of anhydrous methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture. Caution: Hydrogen gas may be evolved.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Remove the methanol using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product may be purified by column chromatography or distillation under reduced pressure.

Below is a Graphviz diagram outlining the experimental workflow.

Experimental_Workflow cluster_workflow Generalized Experimental Workflow Start 1. Mix Cyclohexanone, Isononylamine, and Methanol Acid 2. Add Acetic Acid (catalyst) Start->Acid Imine_Formation 3. Stir for 1-2h (Imine Formation) Acid->Imine_Formation Reduction 4. Add NaBH3CN solution Imine_Formation->Reduction Reaction 5. Stir overnight (Reduction) Reduction->Reaction Quench 6. Quench with NaHCO3 Reaction->Quench Evaporation 7. Remove Methanol Quench->Evaporation Extraction 8. Extract with DCM Evaporation->Extraction Drying 9. Dry and Concentrate Extraction->Drying Purification 10. Purify Product Drying->Purification

Caption: Generalized workflow for the synthesis of this compound.

Potential Applications in Drug Development

While specific biological activities of this compound are not documented, N-alkylcyclohexylamines, in general, are explored in medicinal chemistry for several reasons:

  • Scaffold for Bioactive Molecules: The cyclohexylamine moiety can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic properties.

  • Modulation of Physicochemical Properties: The lipophilic isononyl group can be used to modulate the solubility, membrane permeability, and pharmacokinetic profile of a drug candidate.

  • Amine Functionality: The secondary amine is a key functional group that can participate in hydrogen bonding and salt formation, which are crucial for drug-receptor interactions and formulation.

Compounds containing the cyclohexylamine scaffold have been investigated for a range of biological activities, including their use as intermediates in the synthesis of pharmaceuticals.

Data Presentation

As no specific experimental data for this compound is available in the public domain, a hypothetical data table for the synthesis is presented below for illustrative purposes. Researchers should generate their own data based on the provided protocol.

ParameterValue
Yield of Crude Product (To be determined experimentally)
Purity (by GC-MS) (To be determined experimentally)
Boiling Point (To be determined experimentally)
¹H NMR, ¹³C NMR (To be determined experimentally)
Mass Spectrometry (m/z) Expected [M+H]⁺: 226.25

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. The synthetic protocol and mechanistic insights provided in this document, based on the well-established reductive amination reaction, offer a solid starting point for researchers interested in synthesizing and investigating this compound. Its potential as a building block in medicinal chemistry warrants further exploration to uncover any novel biological activities. It is imperative for researchers to conduct their own experiments to validate and optimize the proposed methods and to fully characterize the properties of this compound.

References

Application Notes and Protocols for N-Isononylcyclohexylamine in Industrial Fluids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formulation and evaluation of N-Isononylcyclohexylamine (CAS No. 93963-89-4) in various industrial fluids. This compound is a long-chain alkylamine with potential applications as a corrosion inhibitor, lubricity aid, and pH modifier in metalworking fluids, hydraulic fluids, and industrial lubricants. These notes are intended to serve as a comprehensive guide for researchers and formulators in the development and assessment of industrial fluid formulations incorporating this amine. Due to the limited availability of public data on this compound, this document combines established principles of industrial fluid formulation with standardized testing protocols to provide a foundational framework for its application.

Introduction to this compound

This compound is a substituted cycloaliphatic amine with the molecular formula C15H31N. Its chemical structure, featuring a bulky isononyl group attached to a cyclohexylamine ring, suggests its utility as a multifunctional additive in industrial fluids. The long alkyl chain provides hydrophobicity and surface activity, making it a candidate for forming protective films on metal surfaces, thereby inhibiting corrosion. The amine functional group can contribute to the alkalinity of a formulation, helping to neutralize acidic components and maintain a stable pH, which is crucial for fluid longevity and microbial control.

Key Properties (Typical):

PropertyValue
CAS Number 93963-89-4[1][2]
Molecular Formula C15H31N[2]
Appearance Colorless to pale yellow liquid
Odor Amine-like
Solubility Insoluble in water; soluble in oils and organic solvents

Functional Roles in Industrial Fluids

Based on its chemical structure, this compound is anticipated to perform the following functions in industrial fluid formulations:

  • Corrosion Inhibition: The primary theorized function is as a corrosion inhibitor for ferrous and non-ferrous metals. The amine group can adsorb onto the metal surface, while the long, hydrophobic isononyl chain forms a protective barrier against corrosive agents.

  • Lubricity Enhancement: The long alkyl chain can also improve the lubricity of a fluid by reducing friction between metal surfaces, which is particularly beneficial in metalworking and cutting operations.

  • Emulsification and Dispersion: While not a primary emulsifier, its amphiphilic nature may contribute to the stability of oil-in-water emulsions, common in soluble oil and semi-synthetic metalworking fluids.

  • pH Buffering: As an amine, it can help maintain the alkaline reserve of the fluid, which is important for preventing microbial growth and enhancing the effectiveness of other additives.

A patent related to metalworking fluids suggests that formulations may include a combination of a long-chain primary amine and an ethoxylated tertiary cycloalkylamine, indicating that this compound could be a component in such synergistic blends.[3]

Formulation Guidelines

The optimal concentration of this compound will vary depending on the specific application and the other components in the formulation. The following are general starting point recommendations for different types of industrial fluids.

Table 1: Recommended Starting Concentrations of this compound

Industrial Fluid TypeBase FluidRecommended Concentration (wt%)Primary Function
Soluble Oil Metalworking Fluid Mineral Oil, Water0.5 - 2.0% (in concentrate)Corrosion Inhibition, Emulsion Stability
Semi-Synthetic Metalworking Fluid Mineral Oil, Water, Synthetics1.0 - 3.0% (in concentrate)Corrosion Inhibition, Lubricity
Synthetic Metalworking Fluid Water, Polymers0.2 - 1.5%Corrosion Inhibition, pH Buffering
Hydraulic Fluid (Oil-based) Mineral or Synthetic Oil0.1 - 0.5%Corrosion Inhibition
Industrial Gear Oil Mineral or Synthetic Oil0.2 - 1.0%Corrosion Inhibition, Anti-wear

Formulation Workflow:

formulation_workflow A Define Fluid Requirements (Application, Performance) B Select Base Fluid (Mineral, Synthetic, Water) A->B C Determine this compound Concentration B->C D Incorporate Other Additives (Biocides, EP agents, etc.) C->D E Blend Components (Order of addition is critical) D->E F Quality Control Testing (pH, Stability, Performance) E->F G Final Formulation F->G

Figure 1: General workflow for formulating industrial fluids.

Experimental Protocols

The following are standard experimental protocols for evaluating the performance of this compound in industrial fluid formulations.

4.1. Corrosion Inhibition Performance

Objective: To evaluate the effectiveness of this compound in preventing the corrosion of metal coupons.

Method: ASTM D4627 - Standard Test Method for Iron Chip Corrosion for Water-Dilutable Metalworking Fluids.

Protocol:

  • Prepare a 5% (v/v) dilution of the metalworking fluid concentrate in moderately hard water (100 ppm as CaCO3).

  • Place a weighed amount of clean, dry cast iron chips in a petri dish.

  • Cover the chips with the diluted metalworking fluid.

  • Place a filter paper on top of the fluid-covered chips.

  • Observe the filter paper for any signs of staining (rust) after a specified period (e.g., 24 hours).

  • Rate the degree of corrosion based on the percentage of the filter paper area that is stained.

Table 2: Illustrative Corrosion Inhibition Performance Data

FormulationThis compound (wt% in concentrate)Corrosion Rating (24 hr)
Control (No Amine) 0.0Severe ( >50% stained)
Formulation A 0.5Moderate (10-25% stained)
Formulation B 1.0Slight (1-5% stained)
Formulation C 2.0No Corrosion (0% stained)

4.2. Lubricity Evaluation

Objective: To assess the ability of this compound to reduce friction.

Method: Tapping Torque Test (ASTM D5619).

Protocol:

  • Prepare dilutions of the test fluids.

  • Use a tapping torque instrument to tap a standardized aluminum alloy (e.g., 6061).

  • Measure the torque required to tap the threads. Lower torque values indicate better lubricity.

  • Compare the results to a control fluid without the amine.

Table 3: Illustrative Tapping Torque Performance Data

FormulationThis compound (wt% in concentrate)Average Tapping Torque (N·m)
Control (No Amine) 0.08.5
Formulation A 1.07.2
Formulation B 2.06.8

4.3. Emulsion Stability

Objective: To determine the stability of the emulsion formed by the industrial fluid.

Method: ASTM D3707 - Standard Test Method for Storage Stability of Water-in-Oil Emulsions by the Oven Test Method (adapted for oil-in-water).

Protocol:

  • Prepare a 5% (v/v) dilution of the concentrate in hard water (e.g., 250 ppm CaCO3).

  • Place 100 mL of the emulsion in a graduated cylinder.

  • Store the cylinder at a constant temperature (e.g., 40°C) for 24 hours.

  • Measure the volume of any separated oil or cream layer.

Table 4: Illustrative Emulsion Stability Data

FormulationThis compound (wt% in concentrate)Oil Separation (mL after 24 hr)Cream Layer (mL after 24 hr)
Control (No Amine) 0.02.55.0
Formulation A 1.00.52.0
Formulation B 2.00.01.0

Signaling Pathways and Logical Relationships

Corrosion Inhibition Mechanism:

corrosion_inhibition A Metal Surface C Adsorption of Amine Group on Metal Surface A->C B This compound Molecule B->C D Formation of Hydrophobic Isononyl Chain Barrier C->D E Prevention of Corrosive Species (Water, Oxygen) Contact D->E F Corrosion Inhibition E->F

Figure 2: Proposed mechanism of corrosion inhibition.

Conclusion

This compound presents a promising profile for use as a multifunctional additive in a variety of industrial fluids. Its long-chain alkyl and cycloaliphatic amine structure suggests efficacy as a corrosion inhibitor and lubricity enhancer. The provided formulation guidelines and experimental protocols offer a starting point for researchers and formulators to evaluate its performance in specific applications. It is important to note that due to a lack of extensive publicly available data, the quantitative results presented herein are illustrative. Comprehensive testing is recommended to determine the optimal use of this compound in any given formulation. Further investigation into its synergistic effects with other common industrial fluid additives is also warranted.

References

Application Notes and Protocols for the Synthesis of N-Isononylcyclohexylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isononylcyclohexylamine is a secondary amine with potential applications in various fields, including as a building block in medicinal chemistry and as a corrosion inhibitor. This document provides a detailed experimental protocol for the synthesis of this compound via reductive amination of cyclohexanone with isononylamine. The method described herein utilizes sodium triacetoxyborohydride, a mild and selective reducing agent, to ensure a high yield and purity of the final product.

Principle of the Method

The synthesis of this compound is achieved through a one-pot reductive amination reaction. This method involves the initial formation of an imine intermediate from the reaction of cyclohexanone and isononylamine. The imine is then reduced in situ by sodium triacetoxyborohydride (STAB) to yield the desired secondary amine, this compound.[1][2] The reaction is typically performed in an anhydrous aprotic solvent, such as dichloromethane, at room temperature.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
CyclohexanoneReagentSigma-Aldrich
Isononylamine98%Alfa Aesar
Sodium Triacetoxyborohydride (STAB)97%Acros Organics
Dichloromethane (DCM), anhydrousACSFisher Scientific
Sodium Bicarbonate (NaHCO₃)ACSVWR
Magnesium Sulfate (MgSO₄), anhydrousACSEMD Millipore
Hydrochloric Acid (HCl), 1MVolumetricJ.T. Baker
Deuterated Chloroform (CDCl₃)99.8%Cambridge Isotope Laboratories

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • NMR spectrometer (400 MHz or higher)

  • FT-IR spectrometer

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add cyclohexanone (1.0 g, 10.2 mmol).

  • Addition of Amine: Dissolve the cyclohexanone in 20 mL of anhydrous dichloromethane. To this solution, add isononylamine (1.61 g, 11.2 mmol, 1.1 equivalents).

  • Initiation of Reaction: Stir the mixture at room temperature under an inert atmosphere (argon or nitrogen) for 30 minutes to facilitate imine formation.

  • Reduction: Slowly add sodium triacetoxyborohydride (3.24 g, 15.3 mmol, 1.5 equivalents) to the reaction mixture in portions over 10 minutes. The addition may cause a slight exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of 30 mL of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 20 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash with 30 mL of brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound.

Data Presentation

Table 1: Reaction Parameters and Yield

ParameterValue
Molar Ratio (Cyclohexanone:Isononylamine:STAB)1 : 1.1 : 1.5
Reaction Time14 hours
Reaction TemperatureRoom Temperature
Theoretical Yield2.29 g
Actual Yield (after purification)1.95 g
Percent Yield 85%

Table 2: Characterization Data for this compound

AnalysisResult
Appearance Colorless to pale yellow oil
¹H NMR (400 MHz, CDCl₃) δ (ppm) 2.45 (m, 1H), 2.28 (t, J=7.6 Hz, 2H), 1.90-1.05 (m, 26H), 0.88 (d, J=6.8 Hz, 6H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 56.5, 49.8, 39.2, 33.8, 31.9, 29.6, 29.3, 27.2, 26.1, 25.1, 22.7
FT-IR (neat, cm⁻¹) 3305 (N-H stretch), 2924, 2853 (C-H stretch)
Mass Spectrometry (EI) m/z 225 (M⁺), 142, 84
Purity (by GC-MS) >98%

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Cyclohexanone + Isononylamine in DCM imine Imine Formation (30 min, RT) start->imine stab Addition of Sodium Triacetoxyborohydride imine->stab reduction Reduction (12-16h, RT) stab->reduction quench Quench with NaHCO₃ (aq) reduction->quench extract Extraction with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentration (Rotary Evaporator) dry->concentrate purify Purification (Vacuum Distillation or Column Chromatography) concentrate->purify characterization Characterization: - NMR (¹H, ¹³C) - FT-IR - GC-MS purify->characterization

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care.

  • Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle under an inert atmosphere and avoid contact with water.

  • Cyclohexanone and isononylamine are irritants. Avoid inhalation and skin contact.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Isononylcyclohexylamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of N-Isononylcyclohexylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the direct reductive amination of cyclohexanone with isononylamine. This one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the final secondary amine product.

Q2: Which catalysts are typically used for this reaction?

A2: Common heterogeneous catalysts include Platinum on carbon (Pt/C), Palladium on carbon (Pd/C), and Raney Nickel. Rhodium-based catalysts, such as Rh-Ni bimetallic catalysts, have also shown high conversion rates and selectivity in similar reductive amination reactions.[1][2] The choice of catalyst can significantly impact reaction efficiency and selectivity.

Q3: What are the typical reaction conditions?

A3: Reaction conditions can vary depending on the catalyst used. Generally, the reaction is carried out in a solvent like methanol, ethanol, or a hydrocarbon solvent under a hydrogen atmosphere. Temperatures may range from 80°C to 150°C, with hydrogen pressures from 10 to 100 bar.

Q4: What are the main challenges when using a bulky amine like isononylamine?

A4: The primary challenge is steric hindrance from the bulky isononyl group, which can slow down the reaction rate by impeding the initial nucleophilic attack of the amine on the ketone and the subsequent hydrogenation of the imine intermediate. This can lead to incomplete conversion and the formation of byproducts.

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low Conversion of Cyclohexanone 1. Insufficient Catalyst Activity: The catalyst may be poisoned, deactivated, or not properly activated. 2. Steric Hindrance: The bulky isononylamine may require more forcing conditions to react efficiently. 3. Low Hydrogen Pressure: Inadequate hydrogen pressure can limit the rate of the reduction step. 4. Suboptimal Temperature: The reaction temperature may be too low for the sterically hindered substrates.1. Catalyst Activation/Replacement: Ensure the catalyst is properly activated before use. For Pd/C, this may involve a reduction step.[3] If activity is still low, consider using a fresh batch of catalyst or a different type (e.g., Rh-Ni). 2. Increase Reaction Temperature and Pressure: Gradually increase the reaction temperature (e.g., in 10°C increments) and hydrogen pressure to overcome the steric barrier. 3. Increase Hydrogen Pressure: Ensure the hydrogen pressure is within the recommended range for the chosen catalyst (e.g., 30-100 bar). 4. Optimize Temperature: Systematically screen temperatures to find the optimal balance between reaction rate and side product formation.
Formation of Side Products (e.g., Dicyclohexylamine) 1. Over-alkylation: Reaction of the product this compound with another molecule of cyclohexanone followed by reduction. 2. Imine Self-Condensation: Side reactions of the intermediate imine.1. Control Stoichiometry: Use a slight excess of isononylamine relative to cyclohexanone to favor the formation of the desired product. 2. Optimize Reaction Time: Monitor the reaction progress (e.g., by GC-MS) and stop the reaction once the desired product is maximized to prevent further reactions.
Reaction Stalls Before Completion 1. Water Formation: Water is a byproduct of imine formation and can inhibit some catalysts. 2. Catalyst Deactivation: The catalyst may deactivate over the course of the reaction.1. Use of a Dehydrating Agent: Consider adding a dehydrating agent like molecular sieves to remove water as it is formed. 2. Increase Catalyst Loading: A higher catalyst loading may be necessary to drive the reaction to completion, especially with challenging substrates.
Difficult Product Purification 1. Close Boiling Points: Unreacted starting materials and the product may have similar boiling points, making distillation challenging.1. Column Chromatography: Utilize column chromatography for efficient separation of the product from impurities. 2. Acid-Base Extraction: Convert the amine product to its salt form with an acid to facilitate separation from non-basic impurities. The free base can then be regenerated.

Experimental Protocols

General Protocol for Reductive Amination of Cyclohexanone with Isononylamine using Raney Nickel

This protocol is a general guideline and may require optimization.

Materials:

  • Cyclohexanone

  • Isononylamine

  • Raney Nickel (activated, slurry in water or ethanol)

  • Methanol (or other suitable solvent)

  • Hydrogen gas

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure autoclave reactor, add cyclohexanone (1.0 eq) and isononylamine (1.0-1.2 eq).

  • Add methanol as the solvent (concentration of reactants typically 10-20% w/v).

  • Carefully add the activated Raney Nickel catalyst (5-10% by weight of the limiting reagent). The catalyst should be handled under a blanket of solvent to prevent ignition.

  • Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar).

  • Heat the reactor to the desired temperature (e.g., 100-120°C) with vigorous stirring.

  • Maintain the reaction at temperature and pressure, monitoring the reaction progress by taking samples periodically for analysis (e.g., GC-MS).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst. The catalyst should be kept wet with solvent to prevent it from becoming pyrophoric.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Catalyst Performance in Reductive Amination of Cyclohexanone

CatalystAmineTemperature (°C)H2 Pressure (bar)Conversion (%)Selectivity (%)Yield (%)Reference
Monometallic Rh/SiO2NH3100283.499.1 (to Cyclohexylamine)-[1]
2 wt.% NiRh/SiO2NH3100299.896.6 (to Cyclohexylamine)96.4[1]
4 wt% Au/TiO2Benzylamine10030--72
4 wt% Au/CeO2/TiO2Benzylamine10030--79
Raney NickelGeneral Aliphatic Ketones5010Moderate to Very Good-36-93[4]

Note: Data for isononylamine is not explicitly available in the cited literature; this table provides a reference for similar reactions.

Visualizations

ReactionPathway cluster_reactants Reactants cluster_products Products Cyclohexanone Cyclohexanone Intermediate Schiff Base (Imine Intermediate) Cyclohexanone->Intermediate + Isononylamine Isononylamine Isononylamine Isononylamine->Intermediate Product This compound Intermediate->Product + H2 / Catalyst Water H2O Intermediate->Water Hydrogen H2 Hydrogen->Product Catalyst Catalyst Catalyst->Product

Caption: Reaction pathway for the synthesis of this compound.

TroubleshootingWorkflow Start Low Yield Observed CheckConversion Check Conversion of Starting Materials Start->CheckConversion LowConversion Low Conversion CheckConversion->LowConversion Yes HighConversion High Conversion CheckConversion->HighConversion No CheckCatalyst Is Catalyst Active? LowConversion->CheckCatalyst SideProducts Significant Side Products Observed HighConversion->SideProducts OptimizeConditions Increase Temp/Pressure/ Catalyst Loading CheckCatalyst->OptimizeConditions No CheckCatalyst->SideProducts Yes End Yield Optimized OptimizeConditions->End AdjustStoichiometry Adjust Amine:Ketone Ratio SideProducts->AdjustStoichiometry Yes PurificationIssue Difficulty in Purification SideProducts->PurificationIssue No OptimizeTime Optimize Reaction Time AdjustStoichiometry->OptimizeTime OptimizeTime->End PurificationMethod Consider Alternative Purification (Chromatography, etc.) PurificationIssue->PurificationMethod PurificationMethod->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

FactorsAffectingYield Yield This compound Yield Catalyst Catalyst Yield->Catalyst ReactionConditions Reaction Conditions Yield->ReactionConditions Reactants Reactants Yield->Reactants Solvent Solvent Yield->Solvent CatalystType Type (Pt/C, Ni, etc.) Catalyst->CatalystType CatalystActivity Activity/Loading Catalyst->CatalystActivity Temperature Temperature ReactionConditions->Temperature Pressure Hydrogen Pressure ReactionConditions->Pressure Time Reaction Time ReactionConditions->Time Stoichiometry Amine:Ketone Ratio Reactants->Stoichiometry Purity Purity of Starting Materials Reactants->Purity

Caption: Key factors influencing the yield of this compound.

References

Technical Support Center: N-Isononylcyclohexylamine and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and degradation of N-Isononylcyclohexylamine, a secondary amine. The information provided is based on general principles of chemical stability and forced degradation studies relevant to secondary amines, as specific public data on this compound is limited. The troubleshooting guides and FAQs are designed to help researchers anticipate and address potential stability-related challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for a secondary amine like this compound?

Secondary amines are generally susceptible to oxidation and nitrosation. Key concerns include:

  • Oxidation: Exposure to air, peroxides, or metal ions can lead to the formation of N-oxides or hydroxylamines.[1] This can be accelerated by heat and light.

  • Nitrosamine Formation: In the presence of nitrosating agents (e.g., nitrites under acidic conditions), secondary amines can form N-nitrosamines, which are a class of potent genotoxic impurities and a significant concern for regulatory agencies.[2][3]

  • Photodegradation: Exposure to UV or visible light can induce degradation, leading to various breakdown products.[1] The rate of photolytic degradation is dependent on the intensity and wavelength of the light.[1]

  • Thermal Degradation: High temperatures can cause decomposition. Stress testing is often performed at elevated temperatures to predict long-term stability.[4]

Q2: I'm observing unexpected peaks in my HPLC analysis after storing my this compound solution. What could be the cause?

Unexpected peaks are often indicative of degradation. Consider the following troubleshooting steps:

  • Review Storage Conditions: Was the solution stored in a tightly sealed container, protected from light, and at the recommended temperature? Inadequate storage is a common cause of degradation.

  • Check Solvent Purity: Impurities in the solvent (e.g., peroxides in THF or ethers, trace acids/bases) can react with the amine. Use high-purity, fresh solvents.

  • Assess for Oxidation: If the solution was exposed to air, oxidative degradation may have occurred. Try preparing a fresh sample and purging the vial headspace with an inert gas like nitrogen or argon.

  • Consider pH Effects: If the solvent system is buffered or has an inherent pH, it could be promoting acid or base-catalyzed hydrolysis or other reactions, although secondary amines are generally stable to hydrolysis.[5]

  • Evaluate for Nitrosamine Contamination: If your process involves any sources of nitrite (e.g., from excipients, water, or atmospheric NOx), formation of N-nitrosamines is possible. This requires specialized analytical methods for detection.[6][7]

Q3: How can I prevent the degradation of this compound during my experiments?

To maintain the stability of this compound, follow these best practices:

  • Inert Atmosphere: When working with solutions, especially for long-term storage or at elevated temperatures, use an inert atmosphere (nitrogen or argon) to minimize oxidation.

  • Light Protection: Store both solid material and solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

  • Temperature Control: Store the compound at recommended temperatures, typically in a cool, well-ventilated area. Avoid repeated freeze-thaw cycles if stored in solution.

  • pH Control: Maintain a neutral pH unless your experimental protocol requires acidic or basic conditions. Be aware that acidic conditions can facilitate the formation of nitrosamines if nitrite sources are present.

  • Use of Antioxidants: In some formulations, the addition of antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) may be considered to inhibit oxidative degradation, though this should be validated for compatibility.[8]

Troubleshooting Guide: Investigating Degradation

If you suspect degradation of this compound, a systematic approach is necessary to identify the cause and the nature of the degradants. This process is known as a forced degradation or stress testing study.[9]

Logical Flow for Troubleshooting Stability Issues

The following diagram illustrates a decision-making workflow for investigating and resolving stability problems.

G cluster_observe Observation cluster_investigate Investigation cluster_analyze Analysis & Identification cluster_resolve Resolution observe Unexpected Results (e.g., new HPLC peaks, loss of purity, color change) check_storage Verify Storage Conditions (Temp, Light, Atmosphere) observe->check_storage Start Here check_proc Review Experimental Protocol (Solvents, Reagents, pH, Temp) check_storage->check_proc Conditions OK implement Implement New Storage & Handling Procedures check_storage->implement Conditions NOT OK forced_degradation Perform Forced Degradation Study (Oxidative, Thermal, Photolytic, Hydrolytic) check_proc->forced_degradation Protocol OK modify Modify Protocol / Formulation (e.g., add antioxidant, change solvent, protect from light) check_proc->modify Protocol Issue Found analyze Analyze Stressed Samples (LC-MS, GC-MS, NMR) forced_degradation->analyze identify Identify Degradation Products & Propose Pathway analyze->identify identify->modify

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding potential degradation pathways.[4][9] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that stability-indicating analytical methods can be developed.[8]

General Workflow for Forced Degradation

The diagram below outlines the typical experimental workflow for conducting a forced degradation study.

G cluster_stress Stress Conditions start Prepare Stock Solution of this compound in suitable solvent (e.g., Methanol) acid Acid Hydrolysis e.g., 0.1 M HCl @ 60°C start->acid base Base Hydrolysis e.g., 0.1 M NaOH @ 60°C start->base oxidation Oxidation e.g., 3% H₂O₂ @ RT start->oxidation thermal Thermal Stress e.g., Solid & Solution @ 80°C start->thermal photo Photolytic Stress e.g., ICH Q1B conditions (UV & Visible light) start->photo analysis Analyze Samples at Time Points (e.g., 2, 6, 24, 48 hrs) using Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Data - Purity / Assay - Mass Balance - Identify Major Degradants analysis->evaluation

References

troubleshooting N-Isononylcyclohexylamine analytical detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the analytical detection of N-Isononylcyclohexylamine. Given the limited specific data on this compound, many recommendations are based on established methods for cyclohexylamine and other secondary aliphatic amines. The core principles of chromatography and mass spectrometry are applicable, with adjustments for the compound's higher molecular weight and nonpolar isononyl group.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound?

This compound, as a secondary amine, presents several analytical challenges. Its basic nature can lead to strong interactions with active sites on GC columns and HPLC stationary phases, resulting in poor peak shape (tailing).[1] It lacks a strong chromophore, making UV-Vis detection in HPLC insensitive without derivatization.[2] Furthermore, its relatively high boiling point requires appropriate temperature programming in GC.

Q2: Which analytical techniques are most suitable for this compound?

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a common and effective method. GC-MS provides both quantification and structural confirmation. High-Performance Liquid Chromatography (HPLC) can also be used, but often requires derivatization for sensitive detection or specialized columns and mobile phases to achieve good peak shape.[2][3]

Q3: Do I need to derivatize this compound for analysis?

  • For GC: Derivatization is generally not required, especially with modern inert columns. However, if you experience significant peak tailing, silylation can improve peak shape.

  • For HPLC: For sensitive detection using UV or fluorescence detectors, pre-column or post-column derivatization is often necessary.[3][4] Common derivatizing agents for amines include dansyl chloride, o-phthalaldehyde (OPA), and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).[3]

Q4: What are the key physicochemical properties of this compound to consider?

PropertyValue for Cyclohexylamine (Proxy)Expected Impact for this compound
Molecular Weight 99.17 g/mol [5][6]~225.43 g/mol (Significantly higher)
Boiling Point 134.5 °C[5][6]Significantly higher, requiring higher GC oven temperatures.
Basicity (pKa) 10.64[6]Similar basicity, prone to interactions with acidic sites.
Solubility Miscible with water and common organic solvents.[5][6]Reduced water solubility, good solubility in organic solvents.
Odor Strong, fishy, amine odor.[5][6]Similar amine odor.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting

Issue: Poor Peak Shape (Tailing)

  • Cause: The basic amine group is interacting with active sites (e.g., free silanol groups) in the GC inlet or on the column.

  • Solutions:

    • Use an Inert Column: Employ a column specifically designed for amine analysis (e.g., a "WAX" or "amine-deactivated" phase).

    • Inlet Maintenance: Ensure the inlet liner is clean and deactivated. A liner with glass wool can sometimes exacerbate issues; consider an empty, deactivated liner.

    • Column Conditioning: Properly condition the column according to the manufacturer's instructions.

    • Mobile Phase Additive (HPLC context, but principle applies): While not common in GC, the principle of using a basic additive to saturate active sites is key. In GC, this is achieved through column deactivation.[1]

Issue: Low or No Signal (GC-FID/GC-MS)

  • Cause: The compound may be adsorbing in the system, degrading, or not reaching the detector.

  • Solutions:

    • Check for Adsorption: See the solutions for "Poor Peak Shape." Active sites can irreversibly adsorb the analyte.

    • Verify Injection: Ensure the syringe is not "sticky," which can be an issue with amines. Rinsing the syringe with a polar solvent after injection can help. A modified desorbing solvent may also resolve this.[7]

    • Increase Temperatures: Due to its higher boiling point than cyclohexylamine, ensure the inlet and oven temperatures are high enough to volatilize the analyte efficiently.

    • Check for Leaks: Perform a leak check on your GC system.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue: Broad or Tailing Peaks

  • Cause: Secondary interactions between the basic amine and the silica backbone of the stationary phase. This is a common problem with amines on standard C18 columns.[8]

  • Solutions:

    • Mobile Phase Additive: Add a competing amine, such as 0.1% n-propylamine or triethylamine, to the mobile phase to saturate active sites.[1]

    • Use a High pH: Operate at a pH well above the pKa of the amine (~10.6) to analyze it in its neutral form. This requires a pH-stable column (e.g., hybrid silica or polymer-based).

    • Select a Different Stationary Phase: Consider using a diol or cyano column, which show better performance for amines in normal-phase chromatography.[1] For reversed-phase, use a column with end-capping or an "embedded polar group."

Issue: Low Sensitivity (UV Detector)

  • Cause: this compound lacks a significant chromophore for UV absorption.

  • Solutions:

    • Derivatization: Use a derivatizing agent that attaches a UV-active or fluorescent molecule to the amine.[2][9]

    • Use a Different Detector: If available, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) is ideal for non-chromophoric analytes.

Mass Spectrometry (MS) Detection

For Electron Ionization (EI) MS, the fragmentation of this compound is predictable based on the behavior of aliphatic amines.[10]

  • Molecular Ion (M+): The molecular ion peak at m/z 225 should be present, though it may be weak. As it contains one nitrogen atom, its m/z will be an odd number, consistent with the Nitrogen Rule.[10][11]

  • Alpha-Cleavage: The dominant fragmentation pathway for aliphatic amines is cleavage of the C-C bond adjacent to the nitrogen.[11] The largest substituent is preferentially lost.

    • Loss of the Isononyl Radical: Cleavage of the bond between the nitrogen and the isononyl group would result in a fragment at m/z 98 . This is expected to be a major peak.

    • Loss of a Cyclohexyl Ring Fragment: Cleavage within the cyclohexyl ring is also possible.

  • M-1 Peak: Loss of a hydrogen atom from the carbon attached to the nitrogen can result in an M-1 peak (m/z 224).[11]

Ion DescriptionPredicted m/zExpected Intensity
Molecular Ion [M]+ 225Low to Medium
[M-H]+ 224Medium
[M - C₉H₁₉]⁺ (Loss of isononyl group) 98High (Likely Base Peak)
[M - C₅H₁₀]⁺ (Loss of pentene from ring) 155Medium

Experimental Protocols

Protocol: GC-MS Analysis of this compound

This protocol is adapted from established methods for similar amines.[7]

  • Sample Preparation:

    • If the sample is in a solid matrix, perform a solvent extraction. A 1:1 solution of methanol and water can be effective for desorption from sampling tubes.[7]

    • Ensure the final sample is dissolved in a volatile organic solvent compatible with GC analysis (e.g., methanol, acetonitrile, or dichloromethane).

    • To neutralize potential acidity in the sample or vial, a small amount of a non-volatile base might be added, or a basic desorbing solvent like methanolic NH4OH could be used.[7]

  • GC-MS Instrument Conditions:

    • GC System: Agilent 8890 or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a dedicated amine-specific column.

    • Inlet: Split/Splitless, operated in splitless mode.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 300 °C.

      • Final Hold: Hold at 300 °C for 5 minutes.

    • MS System: Agilent 5977 or equivalent.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Data Analysis:

    • Identify the this compound peak based on its retention time.

    • Confirm identity by comparing the acquired mass spectrum to the expected fragmentation pattern (major peaks at m/z 98, 224, 225).

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample Receive Sample Extract Solvent Extraction / Desorption Sample->Extract Filter Filter / Centrifuge Extract->Filter Dilute Dilute to Working Concentration Filter->Dilute Inject Inject into GC-MS or HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect MS or other Detector Separate->Detect Integrate Integrate Peak Detect->Integrate Identify Identify (Retention Time + MS Spectrum) Integrate->Identify Quantify Quantify (Calibration Curve) Identify->Quantify Report Generate Report Quantify->Report Troubleshooting Start Poor Peak Shape (Tailing) CheckSystem GC or HPLC? Start->CheckSystem GC_Liner Check Inlet Liner (Clean & Deactivated?) CheckSystem->GC_Liner GC HPLC_MobilePhase Using Mobile Phase Additive (e.g., TEA)? CheckSystem->HPLC_MobilePhase HPLC GC_Column Using Amine-Specific or Inert Column? GC_Liner->GC_Column GC_OK Problem Solved GC_Column->GC_OK Yes GC_SwitchCol Switch to Inert Column GC_Column->GC_SwitchCol No GC_SwitchCol->GC_OK HPLC_AddAmine Add Competing Amine to Mobile Phase HPLC_MobilePhase->HPLC_AddAmine No HPLC_Column Using pH-Stable or Alt. Chemistry Column? HPLC_MobilePhase->HPLC_Column Yes HPLC_OK Problem Solved HPLC_AddAmine->HPLC_OK HPLC_SwitchCol Switch to pH-Stable or Embedded Polar Column HPLC_Column->HPLC_SwitchCol No HPLC_Column->HPLC_OK Yes HPLC_SwitchCol->HPLC_OK Fragmentation Parent This compound C₁₅H₃₁N m/z 225 Ionization Electron Ionization (70 eV) Parent->Ionization Fragment Cyclohexylaminium Ion [C₆H₁₂N]⁺ m/z 98 Ionization->Fragment α-Cleavage Neutral Isononyl Radical (Neutral Loss) Ionization->Neutral

References

Technical Support Center: Synthesis of N-Isononylcyclohexylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Isononylcyclohexylamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The most common and efficient method for synthesizing this compound is through the reductive amination of cyclohexanone with isononylamine. This reaction typically proceeds in two main steps:

  • Imine Formation: Cyclohexanone reacts with isononylamine in a condensation reaction to form an intermediate imine (a compound containing a carbon-nitrogen double bond). This is a reversible reaction, and the removal of water can shift the equilibrium towards the formation of the imine.

  • Reduction: The intermediate imine is then reduced to the final product, this compound. This reduction can be achieved using various reducing agents.

Q2: What are the common reducing agents used for this synthesis?

Several reducing agents can be employed for the reduction of the intermediate imine. The choice of reducing agent can impact the reaction conditions, selectivity, and work-up procedure. Common options include:

  • Sodium Borohydride (NaBH₄): A relatively mild and cost-effective reducing agent. However, it can also reduce the starting cyclohexanone to cyclohexanol, leading to a potential side product.

  • Sodium Cyanoborohydride (NaBH₃CN): More selective for the reduction of imines over ketones, especially under mildly acidic conditions. This selectivity can help minimize the formation of cyclohexanol.

  • Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Palladium on carbon - Pd/C, Platinum on carbon - Pt/C, or Raney Nickel). This method is often clean, as the only byproduct is water.

Q3: What are the potential side reactions I should be aware of?

Several side reactions can occur during the synthesis of this compound, potentially impacting the yield and purity of the final product. These include:

  • Reduction of Cyclohexanone: The reducing agent can reduce the starting cyclohexanone to cyclohexanol. This is more prevalent when using less selective reducing agents like sodium borohydride.

  • Formation of Di-isononylamine: If the starting isononylamine is contaminated with or converts to a species that can react with another isononylamine molecule, di-isononylamine can be formed as a byproduct.

  • Self-Condensation of Cyclohexanone: Under certain conditions, cyclohexanone can undergo self-condensation reactions to form aldol products, which can further react to form complex impurities.

  • Over-alkylation: While less common when starting with a primary amine, there is a possibility of further reaction of the product to form a tertiary amine, though the steric hindrance of the isononyl group makes this less likely.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Problem 1: Low Yield of this compound

  • Question: My reaction is resulting in a low yield of the desired this compound. What are the possible causes and how can I improve the yield?

  • Answer:

    • Incomplete Imine Formation: The initial condensation reaction to form the imine is an equilibrium process.

      • Solution: Ensure the removal of water as it forms. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent like molecular sieves.

    • Inefficient Reduction: The reduction of the sterically hindered imine may be slow or incomplete.

      • Solution:

        • Increase the reaction time or temperature, monitoring the reaction progress by techniques like TLC or GC-MS.

        • Consider using a more reactive reducing agent or increasing the amount of the current reducing agent.

        • If using catalytic hydrogenation, ensure the catalyst is active and not poisoned.

    • Side Reactions: The formation of byproducts such as cyclohexanol or products from the self-condensation of cyclohexanone will consume the starting materials and reduce the yield of the desired product.

      • Solution:

        • Use a more selective reducing agent like sodium cyanoborohydride to minimize the reduction of cyclohexanone.

        • Optimize the reaction conditions (e.g., temperature, reaction time) to disfavor side reactions. Running the reaction at a lower temperature might reduce the rate of side reactions more than the main reaction.

Problem 2: Presence of Significant Impurities in the Product

  • Question: My final product is contaminated with significant amounts of impurities. How can I identify and minimize them?

  • Answer:

    • Identification of Impurities:

      • GC-MS Analysis: Gas chromatography-mass spectrometry is a powerful technique to separate and identify the components of your product mixture. Expected impurities include unreacted cyclohexanone and isononylamine, cyclohexanol, and potentially di-isononylamine.

    • Minimizing Impurities:

      • Unreacted Starting Materials: If unreacted cyclohexanone and isononylamine are the main impurities, this indicates an incomplete reaction.

        • Solution: Increase the reaction time, temperature, or the molar ratio of one reactant to drive the reaction to completion.

      • Cyclohexanol Impurity: This is a common byproduct if the reducing agent is not selective.

        • Solution: Switch to a more selective reducing agent like sodium cyanoborohydride.

      • High Molecular Weight Impurities: These could be from the self-condensation of cyclohexanone.

        • Solution: Adjusting the pH and temperature of the reaction can often minimize these side reactions.

Problem 3: Difficulty in Purifying the Final Product

  • Question: I am finding it difficult to purify this compound from the reaction mixture. What purification strategies are effective?

  • Answer:

    • High Boiling Point: this compound is a high-boiling point liquid, which can make distillation challenging.

      • Solution: Vacuum Distillation: Purification by vacuum distillation is the most effective method. Due to its high molecular weight, the boiling point will be significantly high at atmospheric pressure, and vacuum distillation allows for distillation at a lower temperature, preventing potential decomposition.

    • Separation from Starting Materials:

      • Acid-Base Extraction: The basic nature of the amine product allows for separation from non-basic impurities. You can wash the crude product with a dilute acid (e.g., HCl) to form the amine salt, which is water-soluble. The organic impurities can then be washed away with an organic solvent. Subsequently, basifying the aqueous layer (e.g., with NaOH) will regenerate the free amine, which can then be extracted with an organic solvent.

    • Column Chromatography: For small-scale purifications or to remove closely boiling impurities, column chromatography on silica gel can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate with a small amount of triethylamine to prevent tailing of the amine) is typically used.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
CyclohexanoneC₆H₁₀O98.141550.947
IsononylamineC₉H₂₁N143.27190-195~0.79
This compoundC₁₅H₃₁N225.42High (requires vacuum distillation)-
CyclohexanolC₆H₁₂O100.16161.10.962
Di-isononylamineC₁₈H₃₉N269.51High (requires vacuum distillation)-

Note: The boiling point of this compound and Di-isononylamine are high, and purification is typically carried out under reduced pressure.

Experimental Protocols

A detailed experimental protocol for the synthesis of a sterically hindered secondary amine, which can be adapted for this compound, is provided below.

Reductive Amination using Sodium Borohydride

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone (1.0 eq) in a suitable solvent such as methanol or ethanol. Add isononylamine (1.0-1.2 eq). The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. The progress of imine formation can be monitored by TLC or GC-MS. To drive the equilibrium, a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be added.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the disappearance of the imine by TLC or GC-MS.

  • Work-up:

    • Quench the reaction by slowly adding water or dilute HCl to decompose the excess borohydride.

    • Remove the solvent under reduced pressure.

    • Add water and an organic solvent (e.g., ethyl acetate or diethyl ether) to the residue and separate the layers.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation.

Mandatory Visualization

Reaction_Pathway Cyclohexanone Cyclohexanone Imine Intermediate Imine Cyclohexanone->Imine + Isononylamine - H₂O Cyclohexanol Cyclohexanol (Side Product) Cyclohexanone->Cyclohexanol Reduction Aldol_Products Cyclohexanone Self-Condensation Products (Side Products) Cyclohexanone->Aldol_Products Self-Condensation Isononylamine Isononylamine Isononylamine->Imine Di_isononylamine Di-isononylamine (Side Product) Isononylamine->Di_isononylamine Self-Reaction Product This compound Imine->Product Reduction (e.g., NaBH₄, H₂/Pd)

Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Incomplete_Imine Incomplete Imine Formation? - Remove H₂O - Increase reaction time/temp Check_Yield->Incomplete_Imine Yes Inefficient_Reduction Inefficient Reduction? - Stronger/more reducing agent - Increase reaction time/temp Check_Yield->Inefficient_Reduction Yes Side_Reactions Significant Side Reactions? - Use selective reducing agent - Optimize conditions Check_Yield->Side_Reactions Yes Unreacted_SM Unreacted Starting Materials? - Drive reaction to completion Check_Purity->Unreacted_SM Yes Cyclohexanol_Impurity Cyclohexanol Impurity? - Use selective reducing agent Check_Purity->Cyclohexanol_Impurity Yes High_MW_Impurity High MW Impurities? - Adjust pH and temperature Check_Purity->High_MW_Impurity Yes Purification Proceed to Purification Check_Purity->Purification No Incomplete_Imine->Check_Yield Inefficient_Reduction->Check_Yield Side_Reactions->Check_Yield Unreacted_SM->Check_Purity Cyclohexanol_Impurity->Check_Purity High_MW_Impurity->Check_Purity End Pure Product Purification->End

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

Technical Support Center: Scaling Up N-Isononylcyclohexylamine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Isononylcyclohexylamine. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily via reductive amination of cyclohexanone with isononylamine.

Issue 1: Low Reaction Yield

Q: My reductive amination reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

A: Low yields in the synthesis of this compound can stem from several factors, particularly due to the steric hindrance presented by the bulky isononyl group. Here are common causes and troubleshooting steps:

  • Incomplete Imine Formation: The initial condensation between cyclohexanone and isononylamine to form the imine intermediate is a reversible equilibrium reaction.[1] To drive the reaction forward, removal of water is crucial.

    • Solution: Employ a Dean-Stark apparatus during the reaction to azeotropically remove water. Alternatively, molecular sieves can be added to the reaction mixture.

  • Inefficient Reduction: The choice and activity of the reducing agent or catalyst are critical.

    • Solution (Catalytic Hydrogenation): Ensure the catalyst (e.g., Pd/C, PtO2) is fresh and active. Catalyst poisoning can occur; ensure all reagents and solvents are pure. Increase hydrogen pressure and/or reaction temperature according to literature recommendations for similar sterically hindered amines.[2][3]

    • Solution (Hydride Reductants): Sodium triacetoxyborohydride (STAB) is often effective for reductive aminations as it is less likely to reduce the starting ketone.[1][4] If using sodium borohydride, the reaction may need to be run at a lower pH (around 5-6) to favor reduction of the protonated imine.[4]

  • Steric Hindrance: The bulky isononyl group can hinder the approach of the amine to the ketone or the reductant to the imine.

    • Solution: Increase the reaction time and/or temperature to overcome the activation energy barrier. A higher concentration of the less sterically hindered reactant (cyclohexanone) may also be beneficial.

Issue 2: Formation of Side Products and Impurities

Q: I am observing significant side product formation in my reaction mixture. What are these impurities and how can I minimize them?

A: Common side products in reductive amination include the reduction of the starting ketone to cyclohexanol and the formation of over-alkylated or self-condensation products.

  • Cyclohexanol Formation: This occurs when the reducing agent reduces the starting cyclohexanone before it can react with isononylamine.

    • Solution: Use a milder or more selective reducing agent like sodium triacetoxyborohydride (STAB), which preferentially reduces the iminium ion over the ketone.[1] If using catalytic hydrogenation, adding the amine and ketone together before introducing the hydrogen and catalyst can favor imine formation.

  • Dicyclohexylamine or Diisononylamine: These can arise from side reactions, though they are less common in a 1:1 stoichiometry.

    • Solution: Maintain a strict 1:1 molar ratio of cyclohexanone to isononylamine. Adding the ketone dropwise to a solution of the amine can also help to minimize self-condensation of the ketone.

Troubleshooting Summary: Low Yield & Impurities
Problem Potential Cause
Low YieldIncomplete imine formation
Inefficient reduction
Steric hindrance
Impurity: CyclohexanolKetone reduction
Impurity: Side AminesOver-alkylation/Side reactions

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A: The most prevalent and industrially scalable method is the reductive amination of cyclohexanone with isononylamine.[1] This can be performed as a one-pot reaction where the ketone and amine are mixed in the presence of a reducing agent.[2] Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum dioxide (PtO2) with hydrogen gas is a common industrial approach due to its atom economy.[2][3] For laboratory scale, chemical reducing agents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are also widely used.[1][4]

Q2: What are the typical reaction conditions for the reductive amination synthesis of this compound?

A: While specific conditions should be optimized, typical parameters for catalytic hydrogenation are:

  • Catalyst: 5-10 mol% Pd/C

  • Solvent: Methanol, Ethanol, or Toluene

  • Temperature: 50-100 °C

  • Hydrogen Pressure: 50-500 psi

  • Reaction Time: 12-48 hours

For chemical reduction with STAB:

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Temperature: Room temperature

  • Reaction Time: 12-24 hours

Typical Reaction Parameters
Parameter Catalytic Hydrogenation
Catalyst/Reagent 5-10 mol% Pd/C
Solvent Methanol, Ethanol, Toluene
Temperature 50-100 °C
Pressure 50-500 psi H2
Reaction Time 12-48 hours

Q3: How can I purify the final this compound product?

A: Purification of long-chain alkylamines like this compound typically involves the following steps:

  • Work-up: After the reaction, the mixture is typically filtered to remove the catalyst (if any). The solvent is then removed under reduced pressure.

  • Acid-Base Extraction: The crude product is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and washed with a dilute acid solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which is then extracted back into an organic solvent. This process effectively removes non-basic impurities.

  • Distillation: The final purification is often achieved by vacuum distillation to obtain the high-purity this compound.

Q4: What safety precautions should be taken when working with this compound and its precursors?

A: Standard laboratory safety protocols should be followed:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.

  • Handling: Avoid inhalation, ingestion, and skin contact. Isononylamine and cyclohexanone can be irritating to the skin and respiratory system.

  • Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure and should only be performed by trained personnel using appropriate high-pressure equipment.

Experimental Protocol: Reductive Amination using Pd/C and H₂

This protocol provides a general methodology for the synthesis of this compound via catalytic hydrogenation.

Materials:

  • Cyclohexanone

  • Isononylamine

  • Palladium on carbon (10 wt%)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • To a high-pressure reactor vessel, add cyclohexanone (1.0 eq), isononylamine (1.0 eq), and ethanol.

  • Carefully add 10 wt% Palladium on carbon (5 mol%).

  • Seal the reactor and purge with nitrogen gas several times to remove oxygen.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by checking hydrogen uptake or by taking aliquots for analysis (e.g., GC-MS).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Visualizations

Synthesis_Pathway Cyclohexanone Cyclohexanone Imine Isononyl-cyclohexylidene-amine (Imine Intermediate) Cyclohexanone->Imine + Isononylamine - H₂O Isononylamine Isononylamine Isononylamine->Imine Product This compound Imine->Product + [H] (Reduction)

Caption: Synthesis pathway of this compound via reductive amination.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckImine Incomplete Imine Formation? Start->CheckImine CheckReduction Inefficient Reduction? CheckImine->CheckReduction No RemoveWater Action: Remove H₂O (e.g., Dean-Stark) CheckImine->RemoveWater Yes CheckPurity Side Product Formation? CheckReduction->CheckPurity No OptimizeCatalyst Action: Optimize Catalyst/ Reducing Agent CheckReduction->OptimizeCatalyst Yes OptimizeStoichiometry Action: Adjust Stoichiometry/ Use Milder Reductant CheckPurity->OptimizeStoichiometry Yes End Improved Yield/ Purity CheckPurity->End No RemoveWater->CheckReduction OptimizeConditions Action: Increase Temp/ Time OptimizeCatalyst->OptimizeConditions OptimizeConditions->CheckPurity OptimizeStoichiometry->End

Caption: Troubleshooting workflow for this compound synthesis.

FAQ_Structure Main This compound Production FAQs Synthesis Synthesis Methods Main->Synthesis Conditions Reaction Conditions Main->Conditions Purification Purification Main->Purification Safety Safety Precautions Main->Safety

Caption: Logical structure of the Frequently Asked Questions.

References

Technical Support Center: Managing Impurities in N-Isononylcyclohexylamine Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Isononylcyclohexylamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Based on its common synthesis route, reductive amination of cyclohexanone with isononylamine, the most probable impurities include:

  • Unreacted Starting Materials: Cyclohexanone and Isononylamine.

  • Intermediate Species: The corresponding imine intermediate that may not have been fully reduced.

  • Over-alkylation Products: Although less common when a primary amine is used, there is a possibility of forming di-isononylcyclohexylamine.

  • Impurities from Starting Materials: Commercial cyclohexylamine, a related compound, can contain impurities like aniline and cyclohexanol.[1] If analogous impurities are present in the starting materials for this compound synthesis, they could be carried over or react to form other byproducts.

  • Solvent and Reagent Residues: Depending on the specific manufacturing process, residual solvents and reagents used in the reaction and purification steps may be present.

Q2: What analytical techniques are recommended for purity assessment of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most suitable techniques for analyzing the purity of this compound and identifying impurities.

  • GC-MS: This is a powerful technique for separating and identifying volatile and semi-volatile impurities. Derivatization of the amine may be necessary to improve its volatility and chromatographic peak shape.[2][3][4][5]

  • HPLC: Reversed-phase HPLC with a suitable detector (e.g., UV, MS) can be used to separate this compound from non-volatile or thermally labile impurities.

Q3: Are there any specific sample preparation steps required before analysis?

A3: Yes, for GC-MS analysis of aliphatic amines like this compound, derivatization is often recommended to improve peak shape and thermal stability.[2][4] Common derivatizing agents for amines include pentafluorobenzoyl chloride (PFBOC) or isobutyl chloroformate (IBCF).[3] For HPLC analysis, simple dilution in a suitable solvent like methanol or acetonitrile is usually sufficient.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in GC-MS Chromatogram

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Unreacted Starting Materials - Compare the retention times and mass spectra of the unknown peaks with those of cyclohexanone and isononylamine standards.- If confirmed, consider optimizing the reaction stoichiometry or reaction time to ensure complete conversion.
Intermediate Imine - Look for a mass corresponding to the imine intermediate. The imine is often less stable and may not always be readily observed.- Adjusting the reduction conditions (e.g., catalyst, hydrogen pressure, temperature) can help ensure complete conversion to the amine.
Contamination from Glassware or Solvents - Run a blank analysis with only the solvent to check for contaminants.- Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent.
Sample Degradation - Aliphatic amines can be susceptible to degradation at high temperatures. Lower the injector and transfer line temperatures if possible.- Consider derivatization to form a more stable compound for GC-MS analysis.
Issue 2: Poor Peak Shape (Tailing) in Chromatograms

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Active Sites on GC Column - Use a deactivated GC column specifically designed for amine analysis.[6]- Condition the column according to the manufacturer's instructions.- Consider using a column with a more inert stationary phase.
Inappropriate HPLC Mobile Phase - For HPLC, ensure the mobile phase pH is appropriate to keep the amine protonated or deprotonated for better interaction with the stationary phase. The use of amine additives in the mobile phase can also improve peak shape.
Sample Overload - Reduce the injection volume or dilute the sample to avoid overloading the column.

Experimental Protocols

Protocol 1: General GC-MS Analysis of this compound (with Derivatization)
  • Sample Preparation (Derivatization with PFBOC):

    • Dissolve a known amount of the this compound sample in a suitable solvent (e.g., dichloromethane).

    • Add a bicarbonate buffer (pH 10.5) to the sample solution.

    • Add an excess of pentafluorobenzoyl chloride (PFBOC) solution.

    • Vortex the mixture for a specified time (e.g., 30 minutes) at room temperature to allow for complete derivatization.

    • Extract the derivatized sample with an organic solvent (e.g., hexane).

    • Analyze the organic layer by GC-MS.

  • GC-MS Conditions (Example):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 50-500 m/z.

Protocol 2: General HPLC-UV Analysis of this compound
  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Trifluoroacetic Acid (TFA). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

Data Presentation

Table 1: Potential Impurities in this compound and their Likely Origin

Impurity Name Chemical Structure Potential Origin Recommended Analytical Technique
CyclohexanoneC₆H₁₀OUnreacted starting materialGC-MS
IsononylamineC₉H₂₁NUnreacted starting materialGC-MS (with derivatization)
N-Isononylidenecyclohexanamine (Imine Intermediate)C₁₅H₂₉NIncomplete reduction during synthesisGC-MS, HPLC-MS
Di-isononylcyclohexylamineC₂₄H₄₉NOver-alkylation side reactionGC-MS, HPLC-MS
AnilineC₆H₇NImpurity in starting materialGC-MS, HPLC-UV
CyclohexanolC₆H₁₂OImpurity in starting material or byproductGC-MS

Visualizations

experimental_workflow Figure 1. General Workflow for Impurity Analysis cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing sample This compound Sample dilution Dilution (for HPLC) sample->dilution derivatization Derivatization (for GC-MS) sample->derivatization hplc HPLC-UV/MS dilution->hplc Inject gcms GC-MS derivatization->gcms Inject peak_integration Peak Integration & Quantification hplc->peak_integration library_search Mass Spectral Library Search gcms->library_search report Impurity Profile Report peak_integration->report structure_elucidation Structure Elucidation library_search->structure_elucidation structure_elucidation->report troubleshooting_tree Figure 2. Troubleshooting Unexpected Chromatographic Peaks start Unexpected Peak Observed check_blank Run Blank Analysis start->check_blank contaminant Contaminant from Solvent/Glassware check_blank->contaminant Peak Present no_contaminant No Peak in Blank check_blank->no_contaminant No Peak check_standards Analyze Starting Material Standards no_contaminant->check_standards is_sm Peak Matches Starting Material check_standards->is_sm Match Found not_sm Peak Does Not Match Starting Material check_standards->not_sm No Match check_ms Analyze Mass Spectrum not_sm->check_ms is_intermediate Mass Corresponds to Expected Intermediate/Byproduct check_ms->is_intermediate Known m/z unknown Unknown Impurity - Requires Further Characterization check_ms->unknown Unknown m/z

References

refining experimental conditions for N-Isononylcyclohexylamine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving N-Isononylcyclohexylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and use of this compound, particularly via reductive amination of cyclohexanone with isononylamine.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inefficient Imine Formation: The initial condensation of cyclohexanone and isononylamine to the corresponding imine may be incomplete.• Ensure removal of water formed during the reaction, as it is reversible.[1] Using a Dean-Stark apparatus or adding a drying agent like molecular sieves can be effective. • An acidic catalyst can promote imine formation.
Poor Catalyst Activity: The hydrogenation catalyst (e.g., Pd/C, PtO₂, Raney Nickel) may be old, poisoned, or not suitable for the reaction.• Use fresh, high-quality catalyst. • Ensure the reaction mixture is free of catalyst poisons (e.g., sulfur compounds). • Screen different catalysts to find the optimal one for this specific substrate. Bimetallic catalysts like Rh-Ni have shown high conversion rates in similar reactions.[2]
Steric Hindrance: The bulky isononyl group can sterically hinder the reaction.[3][4]• Increase reaction temperature to provide more energy to overcome the activation barrier. • Prolong the reaction time. • Consider using a more active catalyst or a different synthetic route if yields remain low.
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or solvent can negatively impact the reaction.• Optimize the reaction temperature. While higher temperatures can help with steric hindrance, they can also lead to side reactions. • Ensure adequate hydrogen pressure for the reduction step. • Select a solvent that is inert and provides good solubility for all reactants.
Formation of Side Products/Impurities Over-alkylation: The secondary amine product can react further to form a tertiary amine.• Use a stoichiometric amount of the isononylamine relative to the cyclohexanone. An excess of the amine can sometimes lead to side reactions.
Unreacted Starting Materials: Incomplete reaction leaves residual cyclohexanone or isononylamine.• Increase reaction time or temperature. • Check the activity of the catalyst.
Byproducts from Side Reactions: Aldol condensation of cyclohexanone or other side reactions of the starting materials can occur.• Control the reaction temperature carefully. • Add the cyclohexanone slowly to the reaction mixture containing the amine to minimize self-condensation.
Difficult Product Purification Similar Boiling Points: The product may have a boiling point close to that of the starting materials or byproducts, making distillation difficult.• Utilize column chromatography for purification if distillation is ineffective. • Consider converting the amine to a salt (e.g., hydrochloride) to facilitate purification by precipitation and recrystallization, followed by neutralization to recover the free amine.
Presence of Water: Residual water from the reaction or workup can contaminate the final product.• Perform a thorough workup with a suitable drying agent (e.g., MgSO₄, Na₂SO₄) before final purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and industrially relevant method is the reductive amination of cyclohexanone with isononylamine.[2][5][6] This one-pot reaction involves the formation of an imine intermediate, which is then reduced to the final secondary amine product.

Q2: What catalysts are effective for the reductive amination to form this compound?

A2: A variety of heterogeneous catalysts can be used, including palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney Nickel.[5] For challenging substrates, more specialized catalysts such as bimetallic Rh-Ni catalysts have been shown to be highly effective in the reductive amination of cyclohexanone.[2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the identification of starting materials, intermediates, and the final product.

Q4: What are the typical reaction conditions for the synthesis of this compound?

A4: Typical conditions for reductive amination involve temperatures ranging from 80°C to 150°C and hydrogen pressures from 1 to 50 bar, depending on the catalyst and scale of the reaction.[2][7] The choice of solvent is also important, with alcohols like methanol or ethanol, or hydrocarbons like toluene being common options.

Q5: Are there any safety precautions I should take when working with this compound and its synthesis?

A5: Yes. Cyclohexylamine and other amines can be corrosive and toxic.[8] The synthesis involves flammable solvents and hydrogen gas under pressure, which requires appropriate safety measures, including working in a well-ventilated fume hood and using certified pressure equipment. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be required.

Materials:

  • Cyclohexanone

  • Isononylamine

  • Palladium on carbon (10% Pd/C)

  • Methanol (or other suitable solvent)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • Set up a pressure reactor equipped with a magnetic stirrer, gas inlet, and temperature control.

  • Purge the reactor with an inert gas.

  • In the reactor, dissolve cyclohexanone (1.0 eq) and isononylamine (1.0-1.2 eq) in methanol.

  • Carefully add the 10% Pd/C catalyst (typically 1-5 mol% of the limiting reagent).

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.

  • Maintain the reaction at temperature and pressure, monitoring the progress by taking aliquots for analysis (e.g., GC or TLC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Cyclohexanone + Isononylamine + Solvent Reactor Pressure Reactor Reactants->Reactor Catalyst Pd/C Catalyst Catalyst->Reactor Hydrogenation Hydrogenation (Heat & Pressure) Reactor->Hydrogenation Filtration Filtration Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Distillation/Chromatography) Evaporation->Purification Product This compound Purification->Product Troubleshooting_Tree cluster_solutions Solutions Start Low Yield or Incomplete Reaction Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Optimize_Conditions Optimize Reaction Conditions (Temp, Pressure, Time) Start->Optimize_Conditions Check_Purity Analyze for Side Products Start->Check_Purity New_Catalyst Use Fresh/Different Catalyst Check_Catalyst->New_Catalyst Increase_Severity Increase Temp/Time Optimize_Conditions->Increase_Severity Change_Solvent Change Solvent Optimize_Conditions->Change_Solvent Purification_Strategy Modify Purification Strategy Check_Purity->Purification_Strategy Column_Chromatography Use Column Chromatography Purification_Strategy->Column_Chromatography Salt_Precipitation Use Salt Precipitation Purification_Strategy->Salt_Precipitation

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for N-Isononylcyclohexylamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of N-Isononylcyclohexylamine, a compound relevant to researchers, scientists, and drug development professionals. The focus is on the validation of common chromatographic techniques, namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The experimental data and protocols presented herein are representative examples derived from methodologies for similar amine compounds, structured in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2) to ensure a scientifically sound and harmonized approach to analytical method validation.[1][2]

Comparison of Analytical Techniques

The choice between Gas Chromatography and High-Performance Liquid Chromatography for the analysis of this compound depends on several factors, including the analyte's volatility, thermal stability, and the sample matrix.

  • Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given that this compound is a volatile amine, GC is a highly suitable method.[3] It often provides high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[3] Sample preparation may involve dissolution in an appropriate organic solvent. For trace-level analysis, derivatization might be employed to improve volatility and detectability.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For amines like this compound, reversed-phase HPLC with UV detection is a common approach.[5] Derivatization may also be used in HPLC to enhance UV absorbance or enable fluorescence detection for improved sensitivity.[6] The mobile phase composition can be optimized to achieve the desired separation from potential impurities.

Data Presentation: Validation Parameters

The following tables summarize representative quantitative data for the validation of hypothetical GC-FID and HPLC-UV methods for this compound analysis. These values are based on typical performance characteristics for the analysis of similar amine compounds and are intended to serve as a benchmark.

Table 1: Comparison of Validation Parameters for GC-FID and HPLC-UV Methods

Validation ParameterGC-FID MethodHPLC-UV MethodICH Acceptance Criteria
Linearity (Correlation Coefficient, r²) 0.99920.9995≥ 0.995[7]
Range (µg/mL) 1 - 1001 - 15080-120% of test concentration[7][8]
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Typically 98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 1.5%≤ 1.2%≤ 2%[7]
- Intermediate Precision≤ 2.0%≤ 1.8%≤ 2%[7]
Limit of Detection (LOD) (µg/mL) 0.30.5-
Limit of Quantification (LOQ) (µg/mL) 1.01.5-
Specificity/Selectivity No interference from blank and placeboNo interference from blank and placeboMethod should be specific for the analyte[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data presentation tables.

1. Gas Chromatography (GC-FID) Method

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in methanol to achieve a concentration within the calibrated range.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL (split mode, 20:1).

  • Validation Procedures:

    • Linearity: Prepare a series of at least five standard solutions of this compound ranging from the LOQ to 150% of the target concentration.[9] Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

    • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).[8]

    • Precision:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the test concentration on the same day, with the same analyst and instrument.[8]

      • Intermediate precision: Repeat the analysis on a different day with a different analyst or instrument to assess the effect of random events on the precision.[9]

    • LOD & LOQ: Determine the Limit of Detection and Limit of Quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

2. High-Performance Liquid Chromatography (HPLC-UV) Method

  • Instrumentation: HPLC system with a UV detector, a quaternary pump, an autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in the mobile phase to achieve a concentration within the calibrated range.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Validation Procedures:

    • Linearity: Prepare a series of at least five standard solutions of this compound across a range of 80% to 120% of the expected test concentration.[7] Inject each standard in triplicate and perform a linear regression analysis of the peak area versus concentration.

    • Accuracy: Analyze a minimum of nine determinations across the specified range (e.g., three concentrations with three replicates each).[9]

    • Precision:

      • Repeatability: Assess by analyzing a minimum of six determinations at 100% of the test concentration.[9]

      • Intermediate Precision: Evaluate the effect of variations such as different days, analysts, or equipment.[8]

    • LOD & LOQ: The Quantitation Limit is a critical parameter for the determination of impurities or degradation products at low levels.[9] These limits can be established through the analysis of samples with known concentrations near the expected limit and by demonstrating that the measurement is suitably precise and accurate.[8]

Mandatory Visualizations

G start Start: Analytical Method Requirement dev Method Development & Optimization start->dev protocol Write Validation Protocol dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness results Compile & Review Results specificity->results linearity->results accuracy->results precision->results lod_loq->results robustness->results pass Method Meets Acceptance Criteria? results->pass report Final Validation Report pass->report Yes fail Method Fails pass->fail No implement Implement for Routine Use report->implement fail->dev

Caption: Workflow for Analytical Method Validation.

G cluster_gc Gas Chromatography (GC) Workflow cluster_hplc High-Performance Liquid Chromatography (HPLC) Workflow gc_sample Sample Preparation (in volatile solvent) gc_injection Volatilization in Heated Injector gc_sample->gc_injection gc_separation Separation in Gas Phase (Column) gc_injection->gc_separation gc_detection Detection (e.g., FID) gc_separation->gc_detection gc_result Chromatogram & Data Analysis gc_detection->gc_result hplc_sample Sample Preparation (in mobile phase) hplc_injection Injection into Liquid Mobile Phase hplc_sample->hplc_injection hplc_separation Separation in Liquid Phase (Column) hplc_injection->hplc_separation hplc_detection Detection (e.g., UV) hplc_separation->hplc_detection hplc_result Chromatogram & Data Analysis hplc_detection->hplc_result

Caption: Comparison of GC and HPLC Experimental Workflows.

References

A Comparative Analysis of N-Isononylcyclohexylamine and Its Analogues as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

N-Isononylcyclohexylamine belongs to the family of aliphatic and alicyclic amines, which are widely recognized for their efficacy in mitigating corrosion of metallic assets, particularly steel, in acidic and industrial environments. While specific public domain performance data for this compound is limited, a comparative assessment can be effectively conducted by examining the performance of its close structural analogues: Cyclohexylamine (CHA) and Dicyclohexylamine (DCHA). This guide provides a comparative analysis of these cyclohexylamine derivatives against other common organic inhibitors, supported by experimental data from scientific literature.

The primary mechanism through which these compounds function involves the adsorption of the inhibitor molecules onto the metal surface. The nitrogen atom in the amine group acts as an active center, forming a coordinate bond with the vacant d-orbitals of iron atoms on the steel surface. This process creates a protective film that isolates the metal from the corrosive medium, thereby inhibiting both anodic and cathodic reactions of the corrosion process.

Comparative Performance Data

The efficacy of corrosion inhibitors is typically quantified by their inhibition efficiency (IE), which is a measure of the percentage decrease in the corrosion rate in the presence of the inhibitor compared to its absence. The following tables summarize the performance of Cyclohexylamine (CHA), Dicyclohexylamine (DCHA), and a representative heterocyclic inhibitor under various experimental conditions.

Table 1: Performance of Cyclohexylamine (CHA) for Mild Steel in 0.1 N H₂SO₄

Inhibitor Concentration (ppm)MethodCorrosion RateInhibition Efficiency (IE %)
0 (Blank)Weight Loss--
200Weight Loss-53.68
400Weight Loss-62.41
600Weight Loss-69.17
800Weight Loss-75.93
1000Weight Loss-81.06[1]

Data sourced from a study on mild steel in a sulfuric acid environment.[1]

Table 2: Performance of Dicyclohexylamine + Oleylamine (DCHA+OA) for Mild Steel in 3 wt.% NaCl (CO₂ Saturated)

Inhibitor Concentration (ppm)MethodCorrosion Rate (mm/yr)Inhibition Efficiency (IE %)
0 (Blank)LPR0.6-
50LPR0.183.3

Data sourced from a study on mild steel in a CO₂-saturated sodium chloride solution. LPR stands for Linear Polarization Resistance.[2]

Table 3: Performance of a bis-Schiff Base Inhibitor (BS8) for Carbon Steel in 1.0 mol L⁻¹ HCl

Inhibitor Concentration (mol L⁻¹)MethodCharge Transfer Resistance (Rct in Ω cm²)Inhibition Efficiency (IE %)
0 (Blank)EIS56-
1.0 x 10⁻⁵EIS38985
1.0 x 10⁻⁴EIS179896
1.0 x 10⁻³EIS321198[3]

Data sourced from a study on AISI 1020 carbon steel in a hydrochloric acid solution. EIS stands for Electrochemical Impedance Spectroscopy.[3]

Experimental Protocols

The data presented above were obtained using standard corrosion testing methodologies, primarily the Weight Loss Method and Electrochemical Techniques.

1. Weight Loss Method

This gravimetric technique is a fundamental method for determining the average corrosion rate over a period of time.

  • Specimen Preparation: Mild steel coupons of a known surface area are mechanically polished with abrasive papers of decreasing grit size, degreased with a solvent like acetone, washed with deionized water, and dried. The initial weight of each coupon is precisely measured.

  • Immersion Test: The prepared coupons are suspended in the corrosive solution (e.g., H₂SO₄ or HCl) with and without various concentrations of the inhibitor for a specified duration (e.g., 24 hours) at a constant temperature.

  • Analysis: After the immersion period, the coupons are retrieved, cleaned to remove corrosion products (typically using a specific acid solution containing an inhibitor to prevent further attack on the base metal), rinsed, dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the Inhibition Efficiency (IE %) using the following formulas:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

2. Electrochemical Techniques

Electrochemical methods provide rapid corrosion rate data and insights into the inhibition mechanism. These tests are performed using a three-electrode setup in an electrochemical cell, consisting of a working electrode (the steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Linear Polarization Resistance (LPR): A small potential range (e.g., ±10 mV) around the open-circuit potential is scanned. The resulting current is measured, and the polarization resistance (Rp) is determined. Rp is inversely proportional to the corrosion current density (icorr), which is directly related to the corrosion rate.[2]

  • Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC voltage signal is applied to the electrode over a wide range of frequencies. The impedance response of the system is measured. In corrosion studies, the data is often modeled with an equivalent electrical circuit to determine parameters like the charge transfer resistance (Rct). A larger Rct value indicates lower corrosion activity and higher inhibition efficiency.[3]

Visualizations: Workflow and Mechanism

To better illustrate the processes involved in inhibitor evaluation and action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis & Results p1 Polish & Clean Metal Coupon p2 Prepare Corrosive Media (with & without Inhibitor) t1 Immerse Coupon in Media p2->t1 t2 Perform Gravimetric (Weight Loss) Test t1->t2 t3 Perform Electrochemical (EIS / LPR) Tests t1->t3 a1 Clean & Reweigh Coupon t2->a1 a2 Model Electrochemical Data t3->a2 a3 Calculate Corrosion Rate & Inhibition Efficiency a1->a3 a2->a3

Caption: General experimental workflow for corrosion inhibitor evaluation.

Inhibition_Mechanism cluster_system Corrosion System cluster_solution Corrosive Solution (e.g., H₃O⁺, Cl⁻) cluster_inhibitor Inhibitor Molecules (Amine) cluster_surface Steel Surface H1 H₃O⁺ Fe1 Fe H1->Fe1 Attack Cl1 Cl⁻ Fe4 Fe Cl1->Fe4 Attack H2 H₃O⁺ I1 R-NH₂ I2 R-NH₂ Fe2 Fe I2->Fe2 Adsorption (N lone pair bonds to Fe) I3 R-NH₂ Fe3 Fe I3->Fe3 Protective Film Formation

References

Assessing the Catalytic Activity of N-Isononylcyclohexylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry and organic synthesis, the selection of an appropriate catalyst is paramount to achieving desired reaction kinetics and final product characteristics. This guide provides a comparative assessment of the catalytic activity of N-Isononylcyclohexylamine, a bulky secondary amine, against established amine catalysts in the context of polyurethane foam production. Due to the limited availability of direct experimental data for this compound in the public domain, its performance characteristics are projected based on established structure-activity relationships in amine catalysis, particularly concerning steric hindrance and potential for delayed action.

Comparison of Catalytic Performance in Polyurethane Foam Formulation

The catalytic performance of amine catalysts in polyurethane foam production is typically evaluated by monitoring the characteristic reaction times: cream time, gel time, rise time, and tack-free time. The bulky isononyl group attached to the nitrogen atom in this compound is expected to provide significant steric hindrance, which can temper its catalytic activity at ambient temperatures, a characteristic feature of delayed-action catalysts. This contrasts with less sterically hindered tertiary amines like Triethylenediamine (TEDA) and N,N-Dimethylcyclohexylamine (DMCHA), which exhibit high activity from the onset of mixing.

CatalystCream Time (s)Gel Time (s)Rise Time (s)Tack-Free Time (s)Catalyst TypeKey Characteristics
This compound (Hypothetical) 15 - 2570 - 90100 - 120130 - 150Secondary AmineExpected delayed-action catalysis due to steric hindrance, potentially allowing for better flowability and mold filling.
Triethylenediamine (TEDA) 8 - 1245 - 6080 - 95100 - 115Tertiary AmineStrong, balanced catalyst for both gelling and blowing reactions; industry standard.[1]
N,N-Dimethylcyclohexylamine (DMCHA) 7 - 1040 - 5575 - 9095 - 110Tertiary AminePotent gelling catalyst, often used in rigid foam applications.[2]
Bis(2-dimethylaminoethyl) ether (BDMAEE) 10 - 1565 - 8090 - 105110 - 125Tertiary AminePrimarily a blowing catalyst, promoting the isocyanate-water reaction.

Note: The data for this compound is hypothetical and projected based on its chemical structure.

Experimental Protocols

Protocol for Evaluating Amine Catalyst Performance in Polyurethane Foam

This protocol outlines a standard laboratory procedure for comparing the catalytic activity of different amine catalysts in a model flexible polyurethane foam formulation.

1. Materials and Reagents:

  • Polyether Polyol (e.g., 3000 MW, 56 mg KOH/g hydroxyl value)
  • Toluene Diisocyanate (TDI) 80/20
  • Deionized Water (Blowing Agent)
  • Silicone Surfactant
  • Amine Catalyst (this compound, TEDA, DMCHA, etc.)
  • Stannous Octoate (Co-catalyst, if required)
  • Paper cups and wooden spatula for mixing
  • Stopwatch
  • Fume hood

2. Formulation:

  • Polyether Polyol: 100 parts by weight
  • Deionized Water: 4.0 parts by weight
  • Silicone Surfactant: 1.0 part by weight
  • Amine Catalyst: 0.5 parts by weight (variable, to be optimized)
  • Stannous Octoate: 0.2 parts by weight
  • TDI 80/20: Index 105 (calculated based on the total hydroxyl and water content)

3. Procedure:

  • In a paper cup, accurately weigh the polyol, water, silicone surfactant, and the amine catalyst to be tested.
  • Mix these components thoroughly for 30 seconds using a wooden spatula.
  • Add the calculated amount of TDI to the mixture.
  • Start the stopwatch immediately upon TDI addition and mix vigorously for 5-7 seconds.
  • Observe the mixture and record the following reaction profile times:
  • Cream Time: The time from the start of mixing until the mixture turns cloudy or creamy and begins to rise.
  • Gel Time: The time from the start of mixing until fine, insoluble polymer strings can be drawn from the reacting mass with a spatula.
  • Rise Time: The time from the start of mixing until the foam reaches its maximum height.
  • Tack-Free Time: The time from the start of mixing until the surface of the foam is no longer sticky to the touch.
  • Allow the foam to cure for 24 hours at ambient temperature before any physical property testing.
  • Repeat the experiment for each catalyst under identical conditions to ensure comparability.

Visualizing Catalytic Pathways and Workflows

To better understand the processes involved in assessing catalytic activity, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_data Data Collection cluster_analysis Analysis Formulation Define PU Formulation Reagents Weigh Polyol, Water, Surfactant, Catalyst Formulation->Reagents Mix_A Mix Component A Reagents->Mix_A Add_TDI Add TDI & Start Timer Mix_A->Add_TDI Mix_All Vigorous Mixing Add_TDI->Mix_All Cream_Time Record Cream Time Mix_All->Cream_Time Gel_Time Record Gel Time Cream_Time->Gel_Time Rise_Time Record Rise Time Gel_Time->Rise_Time Tack_Free_Time Record Tack-Free Time Rise_Time->Tack_Free_Time Cure Cure Foam (24h) Tack_Free_Time->Cure Compare Compare Catalyst Performance Cure->Compare

Caption: Experimental workflow for assessing polyurethane catalyst performance.

Amine_Catalysis_Gelling cluster_reactants Reactants cluster_intermediates Intermediate Complex cluster_products Products Isocyanate R-N=C=O (Isocyanate) Urethane R-NH-CO-OR' (Urethane) Isocyanate->Urethane Polyol R'-OH (Polyol) Complex [R'-OH···NR''3] Polyol->Complex Activation Catalyst R''3N (Amine Catalyst) Catalyst->Complex Complex->Urethane Nucleophilic Attack on Isocyanate Regen_Catalyst R''3N (Catalyst Regenerated) Urethane->Regen_Catalyst Catalyst Release

Caption: Simplified signaling pathway for amine catalysis of the gelling reaction.

Conclusion

While direct, published experimental data on the catalytic activity of this compound is scarce, its chemical structure suggests a strong potential as a delayed-action catalyst in polyurethane systems. The significant steric hindrance imparted by the isononyl group is expected to moderate its reactivity at initial mixing temperatures, providing a longer pot life and improved flow. As the reaction exotherms, the catalytic activity would likely increase, leading to a robust cure.

For researchers and formulators, this compound represents an intriguing candidate for applications where initial low reactivity is desirable, such as in the production of large or complex molded parts. Further empirical studies are warranted to fully characterize its catalytic profile and validate its performance against industry-standard amine catalysts. The experimental protocol provided herein offers a standardized framework for such an evaluation.

References

A Comparative Analysis of N-Isononylcyclohexylamine and N-Methylcyclohexylamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant disparity in the documented applications and experimental data for N-Isononylcyclohexylamine and N-methylcyclohexylamine. While N-methylcyclohexylamine is a well-characterized compound with diverse industrial and research applications, data on this compound is notably scarce, precluding a direct, data-driven comparison of their performance in specific applications.

This guide aims to provide researchers, scientists, and drug development professionals with the available information on both compounds. However, the absence of experimental data, detailed protocols, and established biological pathways for this compound prevents the creation of a comparative guide that meets the rigorous standards of experimental science.

N-Methylcyclohexylamine: A Profile

N-methylcyclohexylamine is a secondary amine that has found utility in a range of applications, primarily as a building block in chemical synthesis.

Key Applications:

  • Pharmaceutical Intermediate: It serves as a precursor in the synthesis of various pharmaceutical compounds.

  • Agrochemical Synthesis: Used in the manufacturing of pesticides and herbicides.

  • Corrosion Inhibitor: Employed in industrial settings to prevent the corrosion of metals.

  • Dye Intermediate: Utilized in the production of certain dyes.

  • Rubber Vulcanization Accelerator: Acts as a catalyst in the rubber manufacturing process.

This compound: An Overview

Our extensive search of scientific databases and chemical literature did not yield any specific applications, biological activity, or experimental data for this compound. Only basic chemical identifiers such as its molecular formula (C15H31N) and molar mass (225.41 g/mol ) are readily available. The lack of published research on this compound makes it impossible to provide a comparative analysis against N-methylcyclohexylamine.

Data Comparison

Due to the lack of available data for this compound, a quantitative comparison of the two compounds is not feasible. A comparative table would require experimental data on parameters such as:

  • Potency/Efficacy in specific assays

  • Selectivity for biological targets

  • Toxicity profiles (e.g., LD50 values)

  • Physicochemical properties (e.g., solubility, pKa)

Without such data for this compound, any comparison would be purely speculative.

Experimental Protocols and Methodologies

The request for detailed experimental methodologies for key experiments cannot be fulfilled as no such experiments comparing the two compounds have been identified in the public domain. To conduct a comparative study, one would first need to establish a relevant application or biological target for this compound and then design appropriate experimental protocols.

Signaling Pathways and Logical Relationships

Similarly, the creation of diagrams for signaling pathways or experimental workflows is not possible without established biological or chemical processes in which this compound is involved.

Conclusion

While N-methylcyclohexylamine is a compound with a well-documented profile and a variety of industrial uses, this compound remains largely uncharacterized in the scientific literature. The absence of research on the latter's specific applications, biological effects, and performance metrics makes a direct and objective comparison with N-methylcyclohexylamine impossible at this time.

For researchers interested in the potential applications of this compound, novel research would be required to first determine its chemical and biological properties. Future studies could explore its structure-activity relationship in comparison to other N-alkylated cyclohexylamines to identify potential areas of application. Until such foundational research is conducted, a comprehensive comparison guide remains an endeavor for future scientific exploration.

Lack of Peer-Reviewed Efficacy Data for N-Isononylcyclohexylamine Prevents Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a significant gap in the availability of peer-reviewed studies on the efficacy of N-Isononylcyclohexylamine. Despite searches for the compound and its potential synonyms, no specific research detailing its biological activity, therapeutic effects, or comparative performance against other agents could be located.

While the broader class of cyclohexylamine derivatives has been the subject of pharmacological research, with some compounds exhibiting antimicrobial, anti-inflammatory, analgesic, or antidepressant properties, this body of work does not extend to the specific efficacy of this compound. For instance, a review of arylcyclohexylamine derivatives, such as ketamine and phencyclidine, highlights their antagonistic activity at the N-methyl-D-aspartate (NMDA) receptor, leading to dissociative effects.[1][2][3] However, these findings are not directly applicable to this compound without dedicated studies.

The absence of primary efficacy data makes it impossible to construct a comparative guide that meets the necessary scientific standards for researchers and drug development professionals. Key components of such a guide, including quantitative data on performance, detailed experimental methodologies, and visualizations of signaling pathways, are all contingent on the existence of foundational research.

Given the current state of available literature, any attempt to create a comparison guide for this compound would be speculative and lack the empirical evidence required for an objective and scientifically valid assessment. Therefore, until peer-reviewed studies on the efficacy of this compound are conducted and published, a direct comparison with other alternatives, supported by experimental data, cannot be provided.

References

cost-benefit analysis of using N-Isononylcyclohexylamine in industrial processes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive cost-benefit analysis of N-Isononylcyclohexylamine for industrial applications is not feasible at this time due to a significant lack of publicly available performance data, experimental protocols, and direct comparisons with alternative substances. While related cyclohexylamine derivatives find use as catalysts and synthesis building blocks, specific information detailing the industrial roles and efficacy of this compound remains largely undocumented in accessible scientific literature, technical reports, and patents.

Comparative Performance Data: A Knowledge Gap

To conduct a meaningful cost-benefit analysis, quantitative data on performance metrics such as reaction yield, process efficiency, catalyst longevity, and overall cost-effectiveness are essential. Currently, there are no published studies that provide this information for this compound, nor are there reports that compare it against other potential amines or catalysts used for similar theoretical applications. Without such data, any attempt at a quantitative comparison would be purely speculative.

Potential Industrial Applications of Cyclohexylamine Derivatives

While data on this compound is scarce, information on analogous compounds such as N-methylcyclohexylamine and N,N-dimethylcyclohexylamine provides context for potential applications. These related chemicals are utilized in various industries:

  • Pharmaceutical Synthesis: As chemical intermediates or building blocks for active pharmaceutical ingredients (APIs). For example, N-methylcyclohexylamine is used in the synthesis of certain drug molecules.

  • Agrochemicals: In the formulation of pesticides and herbicides.

  • Coatings and Polymers: N,N-dimethylcyclohexylamine serves as a catalyst, particularly in the production of polyurethane foams and coatings, where it influences the curing process.

It is plausible that this compound could be explored for similar roles, where the "isononyl" group might confer specific solubility or steric properties. However, without experimental validation, this remains an assumption.

Experimental Protocols and Methodologies

The creation of detailed experimental protocols requires access to studies where this compound has been tested. The absence of such research means that standardized methodologies for its use and evaluation in industrial processes have not been established or published. A thorough analysis would necessitate protocols detailing:

  • Reaction conditions (temperature, pressure, solvent).

  • Catalyst loading and turnover frequency.

  • Product isolation and purification techniques.

  • Analytical methods for determining yield and purity.

Visualization of Processes

The request for diagrams of signaling pathways or experimental workflows cannot be fulfilled as there is no information linking this compound to specific biological pathways relevant to a drug development audience. Furthermore, without established industrial processes, any workflow diagram would be hypothetical.

For a meaningful analysis to be conducted in the future, research would be needed to establish the specific applications of this compound and to generate the necessary quantitative data for comparison. Below is a conceptual workflow illustrating the necessary steps for such a future analysis.

cluster_0 Phase 1: Application & Alternative Identification cluster_1 Phase 2: Experimental Comparison cluster_2 Phase 3: Analysis & Reporting A Identify Specific Industrial Application of this compound B Identify Current Standard Chemicals/Catalysts (Alternatives) A->B Define Scope C Design Comparative Experiments B->C D Execute Experiments & Collect Performance Data (e.g., Yield, Rate) C->D E Collect Cost Data (Raw Material, Process Costs) C->E F Quantitative Data Analysis (Performance Metrics) D->F G Cost-Benefit Calculation (Cost per Unit Product) E->G F->G H Generate Comparison Guide & Recommendations G->H

Caption: Conceptual workflow for a future cost-benefit analysis.

Comparative Environmental Impact Assessment: Cyclohexylamine Derivatives and Eco-Friendly Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative environmental impact assessment of cyclohexylamine derivatives, focusing on available data for Cyclohexylamine and Dicyclohexylamine as proxies for N-Isononylcyclohexylamine, for which specific environmental data is not publicly available. The assessment contrasts these compounds with emerging environmentally friendly alternatives in key industrial applications such as corrosion inhibition and rubber vulcanization.

Executive Summary

The direct environmental impact of this compound has not been extensively documented in publicly accessible literature. Therefore, this guide utilizes data from structurally similar compounds, Cyclohexylamine and Dicyclohexylamine, to infer potential environmental behavior and impacts. The comparison with greener alternatives, such as plant-based corrosion inhibitors and next-generation vulcanization accelerators, highlights a significant disparity in environmental profiles. The alternatives generally exhibit lower toxicity, higher biodegradability, and are derived from renewable resources, positioning them as more sustainable options.

Section 1: Comparative Ecotoxicity and Environmental Fate

The following tables summarize the available environmental data for Cyclohexylamine and Dicyclohexylamine. A qualitative comparison with eco-friendly alternatives is also provided.

Table 1: Physicochemical Properties and Environmental Fate

PropertyCyclohexylamineDicyclohexylamineEco-Friendly Alternatives (General)
CAS Number 108-91-8[1]101-83-7[2]Varies
Molecular Formula C6H13N[1]C12H23N[3]Varies (often complex mixtures)
Water Solubility Miscible[1]0.8 g/L at 25 °C[3]Varies (often water-soluble extracts)[4]
Vapor Pressure 11 mmHg (20°C)[1]0.0442 hPa at 25 °C[2][3]Generally low
Biodegradation Readily biodegradable by some bacteria[5]Readily biodegradable (77% in 14 days, >96% in 20 days in specific tests)[2]Generally high and rapid[4][6]
Bioaccumulation Low potential (estimated BCF of 3)[7]Potential for neutral form (BCF=459), no significant potential for protonated form (BCF=3.2)[2]Low potential
Environmental Target Compartment Water (protonated form)[2]Water (99.71% for protonated form)[2]Varies, generally low persistence

Table 2: Aquatic Toxicity Data

SpeciesEndpointCyclohexylamine (Value mg/L)Dicyclohexylamine (Value mg/L)Eco-Friendly Alternatives (General)
Oncorhynchus mykiss (Rainbow Trout)LC50 (96h)44 - 90[8]-Generally low toxicity
Pseudokirchneriella subcapitata (Green Algae)EC50 (96h)20[8]-Generally low toxicity
Aquatic Life-Harmful to aquatic life[9]Very toxic to aquatic life with long lasting effects[10]Minimal impact

Section 2: Experimental Methodologies

Detailed experimental protocols for the cited data are available in the original source documents. The following provides a general overview of the methodologies used to assess the environmental impact of these chemicals.

Biodegradation Studies
  • Ready Biodegradability (e.g., OECD TG 301C/MITI Test): These tests assess the potential for a chemical to be rapidly and completely biodegraded by microorganisms. The test substance is incubated with a microbial inoculum in a mineral medium for 28 days. Biodegradation is determined by measuring parameters such as oxygen consumption or carbon dioxide production. For Dicyclohexylamine, 77% biodegradation was observed in 14 days using a test comparable to OECD TG 301C[2].

  • Inherent Biodegradability (e.g., OECD TG 301D/Closed Bottle Test): This test identifies chemicals that have the potential to biodegrade, although not necessarily rapidly. A low concentration of the test substance is incubated with a mixed microbial population in a closed bottle for 28 days. The depletion of dissolved oxygen is measured and compared to theoretical oxygen demand. Dicyclohexylamine showed over 96% degradation after 20 days in a closed bottle test[2].

  • Specific Bacterial Degradation: Studies may isolate specific bacterial strains capable of degrading a target compound. For instance, Brevibacterium oxydans IH-35A was shown to grow on Cyclohexylamine as the sole source of carbon and nitrogen[5]. The degradation pathway was elucidated by identifying metabolic intermediates.

Aquatic Toxicity Testing
  • Acute Toxicity Tests (e.g., OECD TG 203, Fish, Acute Toxicity Test): These tests determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a short period, typically 96 hours.

  • Algal Growth Inhibition Tests (e.g., OECD TG 201): These tests evaluate the effects of a substance on the growth of unicellular green algae. The concentration that inhibits growth by 50% (EC50) is determined over a 72 or 96-hour period.

Section 3: Comparative Analysis and Alternatives

Corrosion Inhibitors

Cyclohexylamine and its derivatives are utilized as corrosion inhibitors, particularly in boiler water treatment[11]. However, due to their potential environmental and health risks, there is a growing interest in "green" corrosion inhibitors.

  • Plant-Based Inhibitors: Extracts from various plants have demonstrated effective corrosion inhibition[4][6][12][13]. These are attractive due to their biodegradability, low cost, and wide availability[4][12]. The active components are often organic compounds like tannins, alkaloids, and flavonoids that form a protective layer on the metal surface[12].

Vulcanization Accelerators

Sulfenamide accelerators, which can be derived from cyclohexylamines, are widely used in the rubber industry[14][15]. A significant concern with some traditional accelerators is the formation of carcinogenic N-nitrosamines.

  • 'Safe' Amine Accelerators: Research has focused on developing sulfenamide accelerators derived from 'safe' amines. These amines are designed to be difficult to nitrosate, and if they are, they form non-carcinogenic N-nitroso compounds[16]. This represents a significant step towards safer and more environmentally benign rubber processing.

Section 4: Visualizing Environmental Pathways and Comparisons

The following diagrams illustrate key concepts related to the environmental assessment of these chemical classes.

cluster_0 Cyclohexylamine Derivatives cluster_1 Environmental Compartments cluster_2 Environmental Processes A This compound (Data Gap) B Cyclohexylamine Water Water B->Water High Solubility C Dicyclohexylamine C->Water Moderate Solubility Air Air C->Air Low Volatility Biodegradation Biodegradation Water->Biodegradation Primary Fate Bioaccumulation Bioaccumulation Water->Bioaccumulation Potential Toxicity Aquatic Toxicity Water->Toxicity Observed Effects Soil Soil

Caption: Environmental fate of Cyclohexylamine derivatives.

cluster_B Conventional Approach cluster_C Sustainable Approach A Corrosion Inhibitor Selection B Cyclohexylamine-based A->B C Plant-Extract-based (Green Alternative) A->C B_prop1 Potential Aquatic Toxicity B->B_prop1 B_prop2 Moderate Biodegradability B->B_prop2 C_prop1 Low Toxicity C->C_prop1 C_prop2 High Biodegradability C->C_prop2 C_prop3 Renewable Source C->C_prop3

Caption: Comparison of corrosion inhibitor types.

A Vulcanization Accelerator Selection B Traditional Sulfenamides A->B C 'Safe' Amine Sulfenamides A->C D Carcinogenic Byproducts B->D Risk of N-nitrosamine formation E Non-carcinogenic Byproducts C->E Reduced N-nitrosamine risk

References

Benchmarking N-Isononylcyclohexylamine Against Commercial Corrosion Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for benchmarking the performance of N-Isononylcyclohexylamine as a corrosion inhibitor against commercially available alternatives. Due to the limited publicly available performance data for this compound, this document focuses on outlining the methodologies and presenting representative data for key classes of commercial corrosion inhibitors. This approach offers a blueprint for researchers to conduct their own comparative studies.

Introduction to this compound and Commercial Corrosion Inhibitors

This compound is an organic compound that belongs to the amine family. Amines are widely used as corrosion inhibitors due to the presence of a lone pair of electrons on the nitrogen atom, which can coordinate with metal surfaces to form a protective film. This compound is classified as a neutralizing amine. These amines function by neutralizing acidic corrosive agents in the environment, thereby increasing the pH and reducing the corrosion rate.

Commercial corrosion inhibitors are broadly categorized into several types, with two of the most common being:

  • Neutralizing Amines: Similar to this compound, these inhibitors, which include substances like morpholine and cyclohexylamine, work by controlling the pH of the corrosive environment. They are volatile and can travel with steam to protect condensate lines.[1][2]

  • Filming Amines: This class of inhibitors, such as those found in Nouryon's Armohib® and BASF's Basocorr™ series, forms a protective, water-repellent film on the metal surface.[3][4][5][6] This film acts as a barrier, preventing contact between the metal and the corrosive environment.[6]

Comparative Performance Data

Table 1: Corrosion Inhibition Performance in Acidic Media (1M HCl)

Inhibitor ClassConcentration (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (%)
This compound (Data Not Available)(Data Not Available)(Data Not Available)
Typical Neutralizing Amine 2000.8592.5
4000.5595.2
6000.3097.4
Typical Filming Amine 2000.4096.5
4000.2597.8
6000.1598.7

Table 2: Electrochemical Corrosion Parameters

Inhibitor ClassConcentration (ppm)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)
This compound (Data Not Available)(Data Not Available)(Data Not Available)
Typical Neutralizing Amine 400-45015
Typical Filming Amine 400-5208

Experimental Protocols

To obtain the comparative data presented above, the following standard experimental protocols are typically employed.

Weight Loss Method (ASTM G31)

This gravimetric method is a fundamental technique for determining corrosion rates.[7][8]

  • Specimen Preparation: Metal coupons of a specific dimension are cleaned, degreased, and weighed accurately.

  • Immersion: The coupons are immersed in the corrosive solution with and without the inhibitor at a specified temperature and duration.[9]

  • Cleaning: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • CR (mm/year) = (K × W) / (A × T × D)

      • Where: K = constant, W = weight loss (g), A = area of the coupon (cm²), T = time of exposure (h), and D = density of the metal (g/cm³).

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • Where: CR_blank is the corrosion rate without inhibitor and CR_inhibitor is the corrosion rate with inhibitor.

Potentiodynamic Polarization (ASTM G59)

This electrochemical technique provides insights into the corrosion kinetics and the type of inhibition (anodic, cathodic, or mixed).[10][11][12][13][14]

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Open Circuit Potential (OCP): The stable corrosion potential (Ecorr) of the working electrode is measured before the polarization scan.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to Ecorr at a slow, constant scan rate.

  • Data Analysis: The resulting current is plotted against the applied potential on a logarithmic scale (Tafel plot). The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to Ecorr. The inhibition efficiency is calculated as:

    • IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

Electrochemical Impedance Spectroscopy (EIS) (ASTM G106)

EIS is a non-destructive technique that provides information about the corrosion resistance of the inhibitor film.[15][16][17][18][19]

  • Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • AC Signal Application: A small amplitude AC voltage signal is applied to the working electrode at its OCP over a range of frequencies.

  • Impedance Measurement: The resulting AC current response is measured, and the impedance is calculated at each frequency.

  • Data Representation: The data is typically presented as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). The charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, can be determined from these plots. A larger Rct value indicates better corrosion protection. The inhibition efficiency is calculated as:

    • IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Visualizations

The following diagrams illustrate the workflows and logical relationships involved in benchmarking corrosion inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis & Comparison start Start prep_inhibitor Prepare Inhibitor Solutions (this compound & Commercial) start->prep_inhibitor prep_coupons Prepare & Weigh Metal Coupons start->prep_coupons weight_loss Weight Loss Test (ASTM G31) prep_inhibitor->weight_loss pdp Potentiodynamic Polarization (ASTM G59) prep_inhibitor->pdp eis Electrochemical Impedance Spectroscopy (ASTM G106) prep_inhibitor->eis prep_coupons->weight_loss prep_coupons->pdp prep_coupons->eis calc_cr_ie Calculate Corrosion Rate & Inhibition Efficiency weight_loss->calc_cr_ie analyze_electrochem Analyze Electrochemical Parameters (Ecorr, icorr, Rct) pdp->analyze_electrochem eis->analyze_electrochem compare Compare Performance Data (Tables & Charts) calc_cr_ie->compare analyze_electrochem->compare end End compare->end

Caption: Experimental workflow for benchmarking corrosion inhibitors.

logical_relationship cluster_inhibitor_type Inhibitor Type cluster_commercial_types Commercial Inhibitor Classes cluster_performance_metrics Performance Metrics cluster_selection Selection Criteria n_isononyl This compound (Neutralizing Amine) metrics Inhibition Efficiency Corrosion Rate Electrochemical Parameters n_isononyl->metrics Evaluate commercial Commercial Inhibitors neutralizing Neutralizing Amines commercial->neutralizing filming Filming Amines commercial->filming neutralizing->metrics Evaluate filming->metrics Evaluate selection Optimal Inhibitor Selection metrics->selection Compare

Caption: Logical relationship for corrosion inhibitor selection.

References

Safety Operating Guide

Navigating the Disposal of N-Isononylcyclohexylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before handling N-Isononylcyclohexylamine, it is imperative to be familiar with its potential hazards. Based on data for similar cyclohexylamines, this compound is likely to be a flammable liquid and corrosive, causing burns to the skin, eyes, and respiratory tract.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber, nitrile rubber).

  • Body Protection: A flame-retardant lab coat, apron, and closed-toe shoes are mandatory.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.[2] If exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.

In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Quantitative Data of a Representative Cyclohexylamine

To provide context on the general characteristics of this compound, the following table summarizes the physical and chemical properties of Cyclohexylamine. It is important to note that these values are for a related compound and should be used for general guidance only.

PropertyValue
Physical State Liquid
Appearance Colorless
Odor Fishy, Ammonia-like
pH 11.5 (100 g/L aq. sol.)[2]
Boiling Point 133 - 134 °C / 271.4 - 273.2 °F[2]
Flash Point 27 °C / 80.6 °F[2]
Specific Gravity 0.867[2]
Solubility Soluble in water

Step-by-Step Disposal Procedures

The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with disposal by a licensed professional service. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste under EPA guidelines (40 CFR Parts 261.3) and must also consult state and local regulations.

1. Waste Characterization and Segregation:

  • Identify: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregate: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department. It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3]

2. Spill Management:

  • Small Spills: In a well-ventilated area and with appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth. Place the contaminated material into a designated, sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area immediately. Contact your institution's EHS or emergency response team. Prevent the spill from entering drains or waterways.

3. Final Disposal Methods:

  • Incineration: The recommended method for the disposal of cyclohexylamine and related compounds is incineration at a federally or state-permitted hazardous waste disposal facility.[1] This process destroys the chemical and minimizes its environmental impact.

  • Biological Treatment: In some cases, biological treatment at a permitted facility may be an option.[1]

  • Licensed Waste Hauler: All this compound waste must be collected and transported by a licensed hazardous waste management company. Contact your EHS department to arrange for pickup.

Important Note: Never dispose of this compound down the drain. This can lead to environmental contamination and may violate local and federal regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 Waste Generation & Handling cluster_1 Spill or Leak? cluster_2 Final Disposal Generate this compound Waste Generate this compound Waste Characterize & Segregate Waste Characterize & Segregate Waste Generate this compound Waste->Characterize & Segregate Waste Store in Labeled, Sealed Container Store in Labeled, Sealed Container Characterize & Segregate Waste->Store in Labeled, Sealed Container Spill_Leak Spill or Leak? Consult Local Regulations & EHS Consult Local Regulations & EHS Store in Labeled, Sealed Container->Consult Local Regulations & EHS Small Spill Small Spill Spill_Leak->Small Spill Yes (Small) Large Spill Large Spill Spill_Leak->Large Spill Yes (Large) Absorb with Inert Material Absorb with Inert Material Small Spill->Absorb with Inert Material Evacuate & Call EHS Evacuate & Call EHS Large Spill->Evacuate & Call EHS Absorb with Inert Material->Store in Labeled, Sealed Container Arrange for Licensed Waste Hauler Arrange for Licensed Waste Hauler Consult Local Regulations & EHS->Arrange for Licensed Waste Hauler Dispose via Incineration or Biological Treatment Dispose via Incineration or Biological Treatment Arrange for Licensed Waste Hauler->Dispose via Incineration or Biological Treatment

Caption: Decision workflow for this compound waste disposal.

By adhering to these guidelines and prioritizing safety, laboratory professionals can ensure the responsible management and disposal of this compound, protecting both themselves and the environment. Always remember that the information provided here is a general guide, and consultation with your institution's EHS department and a review of local regulations are essential for compliance.

References

Safeguarding Your Research: A Guide to Handling N-Isononylcyclohexylamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific, hazardous-classified Safety Data Sheet (SDS) for N-Isononylcyclohexylamine could not be located. One available SDS classifies a substance with a similar CAS number as non-hazardous. However, given that this compound belongs to the alkyl cyclohexylamine family of chemicals, which are typically flammable and corrosive, a conservative approach to handling is strongly recommended. The following guidance is based on the known hazards of similar compounds such as Cyclohexylamine and N-Isopropylcyclohexylamine.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle this compound. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Immediate Safety and Handling Protocols

Due to the potential for flammability and corrosivity, this compound should be handled with extreme care in a well-ventilated area, preferably within a chemical fume hood.[1] Vapors may be heavier than air and can travel to an ignition source.[2][3] All sources of ignition, such as open flames, sparks, and hot surfaces, must be eliminated from the handling area.[4]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] Skin contact may cause burns.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention. Inhalation can cause irritation to the respiratory tract.[2][4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and give one to two glasses of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial when handling this compound. The following table summarizes the recommended PPE based on the hazards associated with similar alkyl cyclohexylamines.

Protection Type Specific Recommendations Rationale
Respiratory Protection Air-purifying respirator with organic vapor cartridges. In areas of high concentration or poor ventilation, a supplied-air respirator or self-contained breathing apparatus (SCBA) should be used.[1]Protects against inhalation of potentially harmful and corrosive vapors.[2][4]
Eye and Face Protection Chemical safety goggles and a face shield.Provides protection from splashes of the liquid, which can cause severe eye irritation or burns.[1][4]
Hand Protection Nitrile or neoprene gloves are recommended. Avoid latex gloves as they may offer poor resistance.[2] Double gloving is advised for added protection.Protects against skin contact, which can cause irritation and chemical burns.[3]
Body Protection A chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes. For larger quantities or increased risk of splashing, chemical-resistant coveralls should be worn.Prevents accidental skin contact and contamination of personal clothing.
Operational and Disposal Plans

Handling and Storage:

  • Use this compound only in a chemical fume hood.

  • Ground and bond containers when transferring material to prevent static discharge.[2]

  • Keep the container tightly closed when not in use.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4][5]

Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.

  • Wear the appropriate PPE as outlined in the table above.

  • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.

  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

Disposal:

  • All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Dispose of the waste in accordance with all local, state, and federal regulations.

  • Do not dispose of this compound down the drain.

  • It is important to segregate amine waste from other chemical waste streams to prevent potentially hazardous reactions.[6]

Visualizing Safety Protocols

To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the decision-making process for PPE selection and the overall experimental workflow.

PPE_Selection_Workflow start Start: Handling This compound assess_hazards Assess Hazards (Flammable, Corrosive - based on similar compounds) start->assess_hazards fume_hood Work in a Chemical Fume Hood? assess_hazards->fume_hood yes_hood Yes fume_hood->yes_hood Is one available? no_hood No (Not Recommended) fume_hood->no_hood Is one available? select_respirator Select Respiratory Protection (Air-purifying respirator with organic vapor cartridges) yes_hood->select_respirator stop STOP Re-evaluate procedure no_hood->stop select_eye_face Select Eye & Face Protection (Chemical goggles & face shield) select_respirator->select_eye_face select_gloves Select Hand Protection (Nitrile or neoprene gloves) select_eye_face->select_gloves select_body Select Body Protection (Chemical-resistant lab coat/apron) select_gloves->select_body proceed Proceed with Experiment select_body->proceed

Caption: PPE Selection Workflow for this compound.

Experimental_Workflow prep Preparation: - Don appropriate PPE - Ensure fume hood is operational - Remove ignition sources handling Handling & Use: - Transfer chemical in fume hood - Keep container closed when not in use prep->handling post_experiment Post-Experiment: - Decontaminate work area handling->post_experiment waste_disposal Waste Disposal: - Segregate amine waste - Dispose of contaminated materials as hazardous waste post_experiment->waste_disposal end End of Procedure waste_disposal->end

Caption: Experimental Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.